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Foundational

Deciphering the Antimitotic Architecture of Oxaline: Mechanism of Action and Cellular Pharmacodynamics in Oncology

Executive Summary The pursuit of novel antimitotic agents has increasingly turned toward complex secondary metabolites derived from marine and terrestrial fungi. Among these, oxaline —a unique roquefortine-derived fungal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel antimitotic agents has increasingly turned toward complex secondary metabolites derived from marine and terrestrial fungi. Among these, oxaline —a unique roquefortine-derived fungal alkaloid featuring a dihydroindole spiroamide framework—has emerged as a highly potent inhibitor of cancer cell proliferation1[1]. Isolated from species such as Penicillium oxalicum and marine-derived Penicillium sp. OUCMDZ-1435, oxaline exerts its primary anticancer activity by disrupting microtubule dynamics, leading to irreversible cell cycle arrest and apoptosis 2[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the precise molecular mechanisms of oxaline. We will move beyond basic phenotypic observations to explore the causality behind its target engagement, supported by self-validating experimental protocols designed to unambiguously confirm its mechanism of action.

Molecular Mechanism of Action: The Tubulin-Colchicine Axis

The structural integrity of the mitotic spindle is entirely dependent on the dynamic instability of microtubules—polymers formed by the non-covalent association of α/β-tubulin heterodimers. Oxaline acts as a potent destabilizing agent by directly binding to the tubulin heterodimer3[3].

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain to induce depolymerization), oxaline specifically targets the colchicine-binding site 3[3]. By occupying this pocket at the intradimer interface, oxaline induces a steric conformational block that prevents the curved tubulin heterodimer from adopting the straight conformation required for incorporation into the growing microtubule plus-end. This disruption prevents the formation of a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and halting the cell cycle2[2].

Pathway Oxaline Oxaline (Fungal Alkaloid) Tubulin α/β-Tubulin Heterodimers Oxaline->Tubulin Intracellular Penetration ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite Target Engagement Polymerization Inhibition of Microtubule Polymerization ColchicineSite->Polymerization Conformational Block Spindle Mitotic Spindle Disruption Polymerization->Spindle Prevents Assembly SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Triggers Activation MPhase M-Phase Arrest (Decreased p-Cdc2) SAC->MPhase Halts Cell Cycle Apoptosis Cellular Apoptosis MPhase->Apoptosis Prolonged Arrest

DOT Diagram 1: Oxaline-induced tubulin inhibition pathway leading to M-phase arrest and apoptosis.

Differentiating M-Phase from G2-Phase Arrest

A critical challenge in antimitotic drug characterization is distinguishing between G2-phase and M-phase arrest, as both present with a 4N DNA content in standard flow cytometry. To establish that oxaline strictly induces M-phase arrest , researchers utilized a highly specific molecular tool: CBP501 3[3].

CBP501 is a synthetic peptide corresponding to amino acids 211-221 of Cdc25C phosphatase, which selectively abrogates the G2 checkpoint. If oxaline caused G2 arrest, co-treatment with CBP501 would force the cells to bypass the block and enter mitosis. Experimental data demonstrated that CBP501 did not affect the arrest caused by oxaline, proving the blockade occurs downstream of G2, specifically in the M phase3[3].

Furthermore, the transition from G2 to M phase is driven by the dephosphorylation of Cdc2 (CDK1). Lysates from oxaline-treated cells exhibited significantly lower Cdc2 phosphorylation levels compared to controls, definitively confirming that the cells had successfully transitioned out of G2 and were trapped in the M phase3[3].

Quantitative Pharmacodynamics & Cytotoxicity

The following table synthesizes the quantitative parameters of oxaline's bioactivity across different cancer models, providing a baseline for comparative pharmacological studies.

Pharmacodynamic ParameterValue / ObservationExperimental Model / TargetReference
Primary Molecular Target α/β-Tubulin (Colchicine Site)Purified Porcine Tubulin[3]
IC₅₀ (Proliferation, 24h) ~25 μMHepG2 (Human Liver Carcinoma)[1]
Cell Cycle Arrest Phase M-Phase (Decreased p-Cdc2)Jurkat (Human T-cell Leukemia)[3]
Competitive Binding Displaces [³H]-ColchicinePurified Microtubule Protein[3]
Non-Competitive Binding Does not displace[³H]-VinblastinePurified Microtubule Protein[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed with internal causality—where the limitations of one assay are resolved by the specificity of the next. Below are the definitive workflows used to validate oxaline's mechanism.

Protocol 1: Competitive Radioligand Binding Assay for Tubulin Site Identification

Causality: Tubulin possesses multiple distinct drug-binding pockets (e.g., taxane, vinca, colchicine). By utilizing mutually exclusive radioligands, we can map the precise allosteric or orthosteric pocket oxaline occupies.

  • Tubulin Purification: Isolate microtubule protein from porcine brain tissue via repeated cycles of temperature-dependent assembly and disassembly to ensure high purity.

  • Ligand Incubation: Pre-incubate purified tubulin (10 μM) with varying concentrations of oxaline (1–100 μM) in PEM buffer (PIPES, EGTA, MgCl₂) at 37°C for 30 minutes to allow target engagement.

  • Radioligand Competition: Introduce either [³H]-colchicine or [³H]-vinblastine to separate parallel assay tubes.

  • Separation & Quantification: Separate unbound radioligand using size-exclusion chromatography (e.g., Sephadex G-50 columns). Quantify the protein-bound radioactivity using liquid scintillation counting.

  • Data Interpretation: Oxaline dose-dependently inhibits the binding of [³H]-colchicine but shows no competitive displacement of [³H]-vinblastine3[3]. This proves oxaline selectively targets the colchicine-binding domain.

Protocol 2: Cell Cycle Phase Resolution via Flow Cytometry and Immunoblotting

Causality: Propidium Iodide (PI) staining alone cannot distinguish between G2 and M phases because both possess 4N DNA. We must couple phenotypic flow cytometry with molecular immunoblotting of the Cdc2 pathway to resolve this ambiguity.

  • Cell Synchronization & Treatment: Culture Jurkat or HepG2 cells and treat with the established IC₅₀ of oxaline (e.g., 25 μM for HepG2) for 24 hours1[1].

  • Flow Cytometric Profiling: Harvest cells, fix in 70% cold ethanol, and stain with PI/RNase solution. Analyze via flow cytometry to identify the accumulation of cells in the 4N (G2/M) peak.

  • Peptide Challenge (Optional but Recommended): Co-treat a parallel control group with oxaline and CBP501 (Cdc25C phosphatase inhibitor). The persistence of the arrest confirms the block is independent of the G2 checkpoint3[3].

  • Immunoblotting for Cdc2 Status: Lyse the cells and perform a Western Blot targeting phosphorylated Cdc2 (Tyr15) and total Cdc2.

  • Data Interpretation: A flow cytometric 4N peak combined with decreased Cdc2 phosphorylation confirms the cells have passed the G2 checkpoint and are definitively arrested in the M phase3[3].

Workflow Start Oxaline Mechanism Validation Workflow Sub1 In Vitro Tubulin Assay Start->Sub1 Sub2 Cellular Phenotyping Start->Sub2 Test1 Competitive Binding ([3H]-Colchicine) Sub1->Test1 Test2 Flow Cytometry (PI Staining) Sub2->Test2 Test3 Western Blot (Cdc2 Phosphorylation) Sub2->Test3 Out1 Confirms Colchicine Site Occupancy Test1->Out1 Out2 Identifies 4N DNA (G2/M Peak) Test2->Out2 Out3 Differentiates M-Phase from G2-Phase Test3->Out3 Out2->Out3 Resolves Ambiguity

DOT Diagram 2: Self-validating experimental workflow for confirming oxaline's mechanism of action.

Therapeutic Potential and Future Directions

Oxaline represents a highly promising scaffold for the development of next-generation antimitotic therapeutics. Because it targets the colchicine-binding site—a domain less susceptible to the multidrug resistance (MDR) efflux pumps that frequently neutralize taxanes and vinca alkaloids—oxaline and its analogs hold significant potential for treating refractory solid tumors. Future drug development efforts should focus on structure-activity relationship (SAR) studies to optimize the dihydroindole spiroamide framework, enhancing its aqueous solubility and lowering its IC₅₀ into the nanomolar range while preserving its precise M-phase arrest capabilities.

References

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization.PubMed (NIH).
  • An In-depth Technical Guide to the Natural Products Oxaline and Neoxaline.Benchchem.
  • Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435.PMC (NIH).

Sources

Exploratory

An In-Depth Technical Guide to the Oxaline Tubulin Polymerization Inhibition Pathway

Abstract This technical guide provides a comprehensive overview of the molecular mechanisms and experimental evaluation of oxaline, a fungal alkaloid identified as a potent inhibitor of tubulin polymerization. We delve i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental evaluation of oxaline, a fungal alkaloid identified as a potent inhibitor of tubulin polymerization. We delve into the specific interactions of oxaline with tubulin, its impact on microtubule dynamics, and the subsequent cellular consequences, including cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology. Detailed, field-proven protocols for key analytical techniques are provided to facilitate the investigation of oxaline and other compounds targeting the tubulin cytoskeleton.

Introduction: The Significance of Microtubule Dynamics and the Emergence of Oxaline

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their constant state of assembly (polymerization) and disassembly (depolymerization) is fundamental to a multitude of critical cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell architecture.[1] The critical role of microtubules in mitosis makes them a well-established and highly successful target for anticancer drug development.[2] Agents that disrupt microtubule dynamics can selectively kill rapidly proliferating cancer cells by inducing mitotic arrest and subsequent apoptosis.

Oxaline is a fungal alkaloid, that along with its analog neoxaline, has been identified as a potent inhibitor of cell proliferation.[3][4] These compounds, originally isolated from Penicillium oxalicum and Aspergillus japonicus respectively, have garnered significant interest due to their unique chemical structures and their mechanism of action which centers on the inhibition of tubulin polymerization.[4] This guide will elucidate the pathway through which oxaline exerts its antimitotic effects, providing a detailed understanding of its therapeutic potential.

The Core Mechanism: Oxaline's Interaction with Tubulin

Oxaline's primary mechanism of action is the direct inhibition of tubulin polymerization.[3][4] This interference with microtubule formation leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Binding to the Colchicine Site on β-Tubulin

Competitive binding assays have demonstrated that oxaline interacts with tubulin at or near the colchicine-binding site on the β-tubulin subunit.[3][4] This is evidenced by oxaline's ability to inhibit the binding of radiolabeled colchicine to tubulin, while having no effect on the binding of vinblastine, which binds to a different site.[3][4] The colchicine-binding site is a pocket at the interface between the α- and β-tubulin subunits.[1] By occupying this site, oxaline induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubule polymers.

Disruption of Microtubule Dynamics and Mitotic Spindle Formation

The inhibition of tubulin polymerization by oxaline leads to a net depolymerization of microtubules within the cell.[3][4] This disruption of the delicate balance between microtubule growth and shrinkage has profound consequences for dividing cells. The proper formation and function of the mitotic spindle, a complex apparatus of microtubules responsible for segregating chromosomes during mitosis, is severely compromised.[5]

M-Phase Cell Cycle Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the cell proceeds to anaphase.[6] The inability to form a functional spindle in the presence of oxaline leads to a prolonged activation of the SAC, causing the cell to arrest in the M phase of the cell cycle.[3][4] This M-phase arrest is a hallmark of tubulin-destabilizing agents.

Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers the intrinsic apoptotic pathway.[6] This programmed cell death is a key component of the anticancer activity of tubulin inhibitors like oxaline. The cell's inability to complete mitosis due to microtubule disruption signals for its own destruction, thereby eliminating the cancerous cell.

Signaling Pathway of Oxaline-Induced Tubulin Polymerization Inhibition

oxaline_pathway oxaline Oxaline colchicine_site Colchicine Binding Site on β-Tubulin oxaline->colchicine_site Binds to tubulin α/β-Tubulin Dimers polymerization Microtubule Polymerization tubulin->polymerization colchicine_site->polymerization Inhibits microtubules Microtubule Network polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle sac Spindle Assembly Checkpoint (SAC) spindle->sac Disruption Activates m_phase M-Phase Arrest sac->m_phase Induces apoptosis Apoptosis m_phase->apoptosis Leads to experimental_workflow start Compound of Interest (e.g., Oxaline) tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability immunofluorescence Immunofluorescence Microscopy start->immunofluorescence ic50_tubulin Determine IC50 for Tubulin Polymerization tubulin_assay->ic50_tubulin ic50_cytotoxicity Determine IC50 for Cytotoxicity cell_viability->ic50_cytotoxicity visualize_microtubules Visualize Microtubule Disruption immunofluorescence->visualize_microtubules mechanism Elucidate Mechanism of Action ic50_tubulin->mechanism ic50_cytotoxicity->mechanism visualize_microtubules->mechanism

Sources

Foundational

biosynthesis pathway of oxaline in penicillium oxalicum

An In-Depth Technical Guide to the Biosynthesis of Oxaline in Penicillium oxalicum Authored by Gemini, Senior Application Scientist Abstract Oxaline is a prenylated indole alkaloid produced by the filamentous fungus Peni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of Oxaline in Penicillium oxalicum

Authored by Gemini, Senior Application Scientist

Abstract

Oxaline is a prenylated indole alkaloid produced by the filamentous fungus Penicillium oxalicum, noted for its antiproliferative and anticancer activities which stem from its ability to arrest the cell cycle in the M phase.[1][2][3] As an O-methylated derivative of meleagrin, its biosynthesis represents a fascinating example of late-stage enzymatic tailoring that builds upon a conserved fungal metabolic pathway.[1] This guide provides a comprehensive technical overview of the complete biosynthetic pathway of oxaline, from foundational precursors to the terminal methylation steps. We will dissect the genetic architecture, enzymatic machinery, and the key experimental methodologies that have been instrumental in elucidating this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of oxaline biosynthesis for applications in synthetic biology, drug discovery, and natural product chemistry.

The Foundational Scaffold: Assembly of Roquefortine C

The biosynthesis of oxaline does not begin in isolation. Its core structure is inherited from the well-characterized roquefortine/meleagrin pathway, which is conserved across numerous Penicillium species, including P. chrysogenum and P. roqueforti.[4][5] The journey starts with the condensation of two primary amino acids, L-histidine and L-tryptophan, and proceeds through a series of enzymatic modifications to yield the key intermediate, roquefortine C.

Diketopiperazine Formation and Prenylation

The initial steps are governed by a multi-enzyme complex encoded by the roq gene cluster.

  • Diketopiperazine Synthesis: The pathway is initiated by a nonribosomal peptide synthetase (NRPS), RoqA , which condenses L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[4][6]

  • Dehydrogenation: A cytochrome P450 oxidoreductase, RoqR , then catalyzes the dehydrogenation of HTD to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).[4][6]

  • Prenylation: The key isoprenoid modification is introduced by the enzyme RoqD , a dimethylallyltryptophan synthetase. This enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of DHTD, directly yielding the pivotal branch-point metabolite, roquefortine C .[4][6]

This series of reactions establishes the complex tetracyclic core structure that is common to a large family of related alkaloids.

Conversion to Glandicoline B

From roquefortine C, the pathway proceeds towards the direct precursor of meleagrin and oxaline through two oxidative steps.

  • First Oxidation: The monooxygenase RoqM hydroxylates roquefortine C to produce glandicoline A.[4][6]

  • Second Oxidation: A second monooxygenase, RoqO , further oxidizes glandicoline A to form glandicoline B .[4][6]

Glandicoline B is the final substrate before the pathway diverges in organisms like P. oxalicum for terminal modifications.

Roquefortine_C_Pathway cluster_intermediates Core Pathway precursors L-Histidine + L-Tryptophan RoqA RoqA (NRPS) HTD HTD RoqR RoqR (P450 Reductase) DHTD DHTD RoqD RoqD (Prenyltransferase) RoqC Roquefortine C RoqM RoqM (Monooxygenase) GlanA Glandicoline A RoqO RoqO (Monooxygenase) GlanB Glandicoline B RoqA->HTD RoqR->DHTD RoqD->RoqC RoqM->GlanA RoqO->GlanB Oxaline_Terminal_Pathway GlandicolineB Glandicoline B OxaG OxaG (Methyltransferase) Meleagrin Meleagrin OxaC OxaC (Methyltransferase) Oxaline Oxaline SAM1 SAM SAM1->OxaG SAH1 SAH SAM2 SAM SAM2->OxaC SAH2 SAH OxaG->Meleagrin OxaG->SAH1 OxaC->Oxaline OxaC->SAH2

Caption: The terminal two-step methylation cascade from glandicoline B to oxaline in P. oxalicum.

Experimental Validation of the Pathway: A Methodological Deep Dive

The elucidation of the oxaline biosynthetic pathway is a testament to the power of combining genetic, biochemical, and structural biology techniques. Each method provides a unique line of evidence, creating a self-validating system that confirms the role of each component.

Gene Cluster Identification and Knockout Studies

The foundational work involves identifying the biosynthetic gene cluster (BGC). Bioinformatic analysis of the P. oxalicum genome reveals the oxa cluster, containing genes for the key methyltransferases OxaG and OxaC. [7][8]The functional necessity of these genes is proven through targeted gene knockout or silencing experiments. In homologous systems, deletion of key pathway genes (e.g., the NRPS or prenyltransferase) results in the complete abolishment of product formation and often the accumulation of upstream intermediates, thereby confirming the gene's role in the pathway. [9][10]

In Vitro Enzymatic Reconstitution: A Definitive Proof of Function

The most direct method to confirm an enzyme's function is to reconstitute its activity in vitro. This approach was critical for validating the roles of OxaG and OxaC. [7][11]The workflow provides unambiguous evidence of catalytic activity.

Experimental_Workflow cluster_assay Assay Components A 1. Gene Cloning (e.g., oxaG, oxaC from P. oxalicum cDNA) B 2. Heterologous Expression (e.g., in E. coli) A->B C 3. Protein Purification (e.g., Ni-NTA Chromatography) B->C D 4. In Vitro Assay Setup C->D E 5. Incubation D->E F 6. Product Analysis (HPLC, LC-MS) E->F G 7. Structure Confirmation (NMR) F->G Enzyme Purified Enzyme (OxaG or OxaC) Enzyme->D Substrate Substrate (Glandicoline B or Meleagrin) Substrate->D Cofactor Cofactor (SAM) Cofactor->D Buffer Buffer (pH, Temp) Buffer->D

Caption: Standard experimental workflow for the functional characterization of biosynthetic enzymes.

Protocol: In Vitro Reconstitution of OxaC Activity

This protocol describes the essential steps to confirm the conversion of meleagrin to oxaline by the methyltransferase OxaC.

1. Expression and Purification of OxaC: a. Clone the coding sequence of oxaC from a P. oxalicum cDNA library into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag). b. Transform the expression construct into an E. coli strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of ~0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility. e. Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. f. Clarify the lysate by centrifugation and purify the His-tagged OxaC protein from the supernatant using Ni-NTA affinity chromatography. g. Elute the protein and dialyze against a suitable storage buffer. Confirm purity via SDS-PAGE.

2. In Vitro Methylation Assay: a. Prepare a reaction mixture in a microcentrifuge tube containing:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Purified OxaC enzyme (e.g., 5-10 µM)
  • Meleagrin substrate (e.g., 200 µM, dissolved in DMSO)
  • S-adenosylmethionine (SAM) (e.g., 1 mM) b. Include a negative control reaction lacking the OxaC enzyme to ensure no spontaneous conversion occurs. c. Incubate the reaction at a suitable temperature (e.g., 30°C) for several hours to overnight.

3. Product Detection and Analysis: a. Quench the reaction by adding an equal volume of ice-cold methanol or acetonitrile. b. Centrifuge to precipitate the protein. c. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). d. Compare the retention time and mass-to-charge ratio (m/z) of the product with an authentic oxaline standard. The expected product will have a molecular weight corresponding to the addition of one methyl group (14 Da) to meleagrin.

Data Summary

The enzymes involved in the terminal steps of oxaline biosynthesis have been well-characterized.

Table 1: Key Enzymes in the Oxaline-Specific Biosynthetic Pathway

GeneEnzymeEnzyme ClassSubstrateProductCofactorSource Organism
oxaGOxaGO-MethyltransferaseGlandicoline BMeleagrinSAMPenicillium oxalicum
oxaCOxaCO-MethyltransferaseMeleagrinOxalineSAMPenicillium oxalicum

Conclusion and Future Outlook

The biosynthesis of oxaline in Penicillium oxalicum is a sequential and highly specific process that builds upon a conserved fungal alkaloid pathway. The final identity of the molecule is determined by the tandem activity of two methyltransferases, OxaG and OxaC, which are encoded in a dedicated gene cluster. The elucidation of this pathway, achieved through a combination of genetics, biochemistry, and structural biology, provides a complete picture of how this potent anticancer compound is assembled in nature.

This detailed knowledge offers significant opportunities for drug development and metabolic engineering. The heterologous expression of the entire pathway in a chassis organism like Saccharomyces cerevisiae or Aspergillus nidulans could enable sustainable and scalable production of oxaline. [12][13]Furthermore, the well-characterized nature of the terminal enzymes, particularly OxaC, provides a toolkit for chemoenzymatic synthesis and the creation of novel oxaline analogs with potentially improved therapeutic properties.

References

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  • Abe, I. (2017). Elucidation of Biosynthetic Pathways of Natural Products. The Chemical Record, 17(1), 1-15. [Link]

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  • Koizumi, Y., Arai, M., Tomoda, H., & Omura, S. (2004). Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. Biochimica et biophysica acta, 1693(1), 47–55. [Link]

  • Koizumi, Y., Arai, M., Tomoda, H., & Omura, S. (2004). Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. Biochimica et biophysica acta, 1693(1), 47–55. [Link]

  • Lv, X., Liu, C., Wang, Y., Zhang, J., & Tang, Y. (2025). Elucidation of the biosynthetic pathway of reserpine. bioRxiv. [Link]

Sources

Exploratory

Oxaline as a Modulator of Neuroinflammation: Mechanistic Insights into TLR4/MyD88-Mediated NF-κB and MAPK Pathway Suppression

Executive Summary The pursuit of novel therapeutics for neurodegenerative diseases has increasingly focused on mitigating chronic neuroinflammation. Microglial hyperactivation, characterized by the overproduction of pro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics for neurodegenerative diseases has increasingly focused on mitigating chronic neuroinflammation. Microglial hyperactivation, characterized by the overproduction of pro-inflammatory mediators, is a primary driver of neuronal damage in pathologies such as Alzheimer's and Parkinson's diseases. This technical guide explores the pharmacological profile of oxaline , a complex fungal-derived indole alkaloid isolated from the marine strain Penicillium oxalicum CLC-MF05. As a Senior Application Scientist, I will dissect the precise molecular mechanisms by which oxaline exerts its anti-inflammatory effects—specifically its targeted inactivation of the TLR4/MyD88 axis and the subsequent suppression of the NF-κB and MAPK signaling cascades. Furthermore, this guide provides self-validating experimental protocols designed to ensure high-fidelity data generation in preclinical screening.

Mechanistic Framework: Signal Transduction Interception

To understand oxaline’s efficacy, we must map the causality of the inflammatory response. In standard in vitro models (such as BV2 murine microglia), lipopolysaccharide (LPS) acts as the primary endotoxin trigger.

  • Receptor Engagement: LPS binds to the Toll-like receptor 4 (TLR4), triggering the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein.

  • Signal Bifurcation: The TLR4/MyD88 complex initiates a phosphorylation cascade that diverges into two primary transcriptional pathways:

    • MAPK Pathway: Mitogen-activated protein kinases (p38, ERK1/2, and JNK) are phosphorylated, activating the AP-1 transcription factor.

    • NF-κB Pathway: IκB kinase (IKK) phosphorylates IκBα, tagging it for proteasomal degradation. This liberates the p65/p50 heterodimer, allowing it to translocate into the nucleus.

  • Gene Expression: Both AP-1 and NF-κB bind to promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).

Oxaline's Intervention: Recent mechanistic studies demonstrate that oxaline acts upstream by inactivating the TLR4/MyD88 pathway[1]. By disrupting this foundational receptor-adapter complex, oxaline pre-empts the entire downstream phosphorylation cascade, effectively silencing both MAPK and NF-κB activation and halting the inflammatory feedback loop at its source ().

SignalingPathway LPS LPS TLR4 TLR4 / MyD88 Complex LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Phosphorylation NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB Translocation Oxaline Oxaline Oxaline->TLR4 Inhibits ProInflam Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->ProInflam Gene Expression NFkB->ProInflam Gene Expression

Caption: Oxaline inhibits TLR4/MyD88 signaling, suppressing downstream MAPK and NF-κB inflammatory pathways.

Quantitative Efficacy Data

The anti-inflammatory potency of oxaline has been rigorously quantified in LPS-stimulated BV2 and rat primary microglia. The table below synthesizes the core quantitative data, highlighting oxaline's ability to suppress key inflammatory mediators at low micromolar concentrations ()[2].

Table 1: Quantitative Efficacy of Oxaline in LPS-Stimulated Microglia
Target / MediatorAssay MethodologyInhibitory Effect (IC₅₀ / Regulation)Cellular Model
Nitric Oxide (NO) Griess Diazotization AssayIC₅₀: 8.8 ± 0.4 µMBV2 / Primary Microglia
Prostaglandin E2 (PGE2) Competitive ELISAIC₅₀: 9.0 ± 0.5 µMBV2 / Primary Microglia
TNF-α, IL-1β, IL-6, IL-12 RT-qPCRSignificant mRNA DownregulationBV2 Microglia
iNOS, COX-2 Western BlottingProtein Expression SuppressedBV2 Microglia

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of oxaline must utilize a self-validating experimental design. A common pitfall in natural product screening is conflating cytotoxicity with target inhibition. The protocol below embeds critical control checkpoints to guarantee that observed reductions in NO and cytokines are genuine pharmacological effects.

Phase 1: Cell Culture & Strategic Pre-treatment

Rationale: We utilize the murine BV2 cell line as it provides a highly reproducible, immortalized proxy for primary microglia, maintaining robust TLR4 expression.

  • Seeding: Plate BV2 cells at a density of 5×104 cells/well in 96-well plates (for NO/viability assays) and 1×106 cells/well in 6-well plates (for protein/RNA extraction). Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Replace complete media with serum-free DMEM for 4 hours prior to treatment. Causality: This minimizes the binding of oxaline to bovine serum albumin (BSA), ensuring the calculated molarity accurately reflects the free drug available to the cells.

  • Pre-treatment: Administer oxaline (concentration gradient: 1, 5, 10, 20 µM) for exactly 1 hour. Causality: This temporal window is critical; it allows the lipophilic alkaloid to partition into the cellular membrane and establish steady-state intracellular concentrations, effectively pre-empting the rapid phosphorylation cascade initiated by LPS.

  • Stimulation: Introduce LPS (1 µg/mL) and co-incubate for 24 hours.

Phase 2: Self-Validating Assays (Viability & Efficacy)

Rationale: You must prove the cells are alive and metabolically active to validate the anti-inflammatory data.

  • MTT Viability Assay (The Internal Control): Following the 24h incubation, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm. Rule: Only oxaline concentrations that maintain >95% cell viability relative to the vehicle control are viable for NO/PGE2 analysis.

  • Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a fresh plate. Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark and read absorbance at 540 nm against a sodium nitrite (NaNO₂) standard curve.

Phase 3: Western Blotting (Mechanistic Validation)

Rationale: To prove MAPK and NF-κB suppression, we must analyze the ratio of phosphorylated kinases to their total protein counterparts.

  • Lysis: Lyse cells in RIPA buffer supplemented with rigorous protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation states of p38, ERK, JNK, and p65 during extraction.

  • Normalization: Probe membranes for p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and strip/re-probe for their respective total proteins. Causality: Normalizing phosphorylated targets against total protein ensures that the observed reduction is due to true kinase inhibition by oxaline, not global translational suppression or unequal protein loading.

ExpWorkflow Seed Seed BV2 Microglia (96-well / 6-well plates) Pretreat Pre-treat with Oxaline (1 - 20 µM, 1h) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24h) Pretreat->Stimulate Assay1 Griess Assay (NO Quantification) Stimulate->Assay1 Assay2 ELISA & MTT (Cytokines & Viability) Stimulate->Assay2 Assay3 Western Blot (p-NF-κB, p-MAPK) Stimulate->Assay3

Caption: Standardized experimental workflow for evaluating oxaline's anti-inflammatory efficacy in vitro.

Conclusion

Oxaline represents a highly promising scaffold for neuro-inflammatory modulation. By effectively neutralizing the TLR4/MyD88 axis, it achieves pleiotropic suppression of both the NF-κB and MAPK pathways, leading to a profound reduction in neurotoxic mediators like NO and PGE2. For drug development professionals, the structural complexity of oxaline offers a unique template for synthesizing optimized analogs with enhanced blood-brain barrier (BBB) permeability, paving the way for next-generation therapeutics targeting neurodegenerative pathologies.

References

  • Kim, D.-C., et al. (2022). "Anti-neuroinflammatory effect of oxaline, isorhodoptilometrin, and 5-hydroxy-7-(2′-hydroxypropyl)-2-methyl-chromone obtained from the marine fungal strain Penicillium oxalicum CLC-MF05." Archives of Pharmacal Research, 45(2), 90-104. URL:[Link]

  • Yang, G., et al. (2024). "Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms." Marine Drugs, 22(9), 424. URL:[Link]

Sources

Foundational

The Fungal Metabolite Oxaline: A Technical Guide to its Structure, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Oxaline is a structurally complex indole alkaloid produced by various fungi, most notably from the genus Penicillium, including Penicillium oxalicu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline is a structurally complex indole alkaloid produced by various fungi, most notably from the genus Penicillium, including Penicillium oxalicum.[1][2][3][4] Characterized by a unique indoline spiroaminal framework, this natural product has garnered significant attention for its potent biological activities, particularly its antiproliferative and cytotoxic effects.[5][6] This guide provides a comprehensive technical overview of oxaline, detailing its chemical structure and stereochemistry, elucidating its biosynthetic pathway, summarizing its biological properties with a focus on its mechanism of action as a tubulin polymerization inhibitor, and providing validated experimental protocols for its isolation and bioactivity assessment.

Chemical Structure and Stereochemistry

Oxaline, with the chemical formula C₂₄H₂₅N₅O₄, is a member of the roquefortine C-derived alkaloids.[1][7] Its core structure is a tetracyclic indoline spiroaminal, a feature that distinguishes it and related compounds like neoxaline.[6][8] The relative stereochemistry of oxaline was initially established by X-ray analysis, and more recently, its absolute configuration has been confirmed.[6][7] The stereogenic carbon atom, which is bonded to three nitrogen atoms and one carbon atom, possesses an S configuration, while its immediate neighbor has an R configuration.[7]

Key structural features include:

  • An indoline core.

  • A spiroaminal linkage.

  • A reverse-prenyl group at the benzylic ring junction.[6]

  • A complex bicyclo[2.2.2]diazaoctane ring system.

The intricate three-dimensional arrangement of these moieties is crucial for its biological activity.

Biosynthesis of Oxaline

The biosynthesis of oxaline is a multi-step enzymatic process that begins with the precursor roquefortine C. The pathway involves a series of tandem O-methylations to convert glandicoline B into meleagrin, which is then further methylated to yield the final product, oxaline.[1][2][9]

The key late-stage enzymes involved in this pathway, identified from Penicillium oxalicum and Penicillium chrysogenum, are:[1][2]

  • OxaG/RoqN: These homologous hydroxylamine O-methyltransferases catalyze the penultimate step, the methylation of glandicoline B to form meleagrin.[1][9]

  • OxaC: This unique S-adenosylmethionine (SAM)-dependent methyltransferase catalyzes the final step, the C9 enol methylation of meleagrin to produce oxaline.[1][2]

Crystal structures of these enzymes have provided significant insights into the catalytic mechanisms, revealing that His313 acts as a crucial base in the active site of OxaC.[1][2][9]

Oxaline Biosynthesis cluster_enzymes Enzymatic Steps GlandicolineB Glandicoline B Meleagrin Meleagrin GlandicolineB->Meleagrin O-methylation Oxaline Oxaline Meleagrin->Oxaline Enol methylation OxaG OxaG / RoqN (Methyltransferase) SAH SAH OxaG->SAH OxaC OxaC (Methyltransferase) OxaC->SAH SAM SAM SAM->OxaG SAM->OxaC

Caption: Late-stage biosynthetic pathway of oxaline from glandicoline B.

Biological Activities and Mechanism of Action

Oxaline exhibits a range of biological activities, including antimicrobial and antiproliferative properties.[2][9] Its most well-characterized effect is its potent cytotoxicity against various cancer cell lines, which stems from its ability to interfere with microtubule dynamics.[3][5]

Anticancer Activity

Oxaline has been shown to inhibit cell proliferation and induce cell cycle arrest at the M phase in cancer cells, such as Jurkat cells.[3] This M-phase arrest is a direct consequence of its interaction with tubulin, the protein subunit of microtubules.

Mechanism of Action: Oxaline acts as a tubulin polymerization inhibitor.[3] It disrupts the assembly of cytoplasmic microtubules, which are essential for the formation of the mitotic spindle during cell division. Competitive binding assays have demonstrated that oxaline inhibits the binding of colchicine to tubulin, suggesting that it interacts with tubulin at or near the colchicine-binding site. This disruption of microtubule function prevents proper chromosome segregation, leading to mitotic arrest and ultimately, apoptosis.

Oxaline Mechanism of Action cluster_inhibition Oxaline Oxaline Tubulin Tubulin Dimers (α/β) Oxaline->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Oxaline->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Assembly M_Phase M Phase (Mitosis) Spindle->M_Phase Enables Arrest M Phase Arrest M_Phase->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of oxaline-induced M phase arrest via tubulin inhibition.

Quantitative Biological Data

The antiproliferative activity of oxaline has been quantified against various cell lines. The following table summarizes reported IC₅₀ values.

CompoundCell LineActivityIC₅₀ (µM)Reference
Oxaline JurkatAntiproliferative~0.1
Neoxaline JurkatAntiproliferative~1.0
Colchicine JurkatAntiproliferative~0.01

Note: Data is approximate as extracted from graphical representations in the cited literature.

Experimental Protocols

This section provides standardized methodologies for the isolation of oxaline and the assessment of its cytotoxic activity.

Protocol for Isolation and Purification of Oxaline

This protocol is a generalized procedure based on methods for isolating secondary metabolites from fungal cultures.[10][11][12]

Rationale: The process begins with large-scale fungal fermentation to produce sufficient biomass. A multi-step solvent extraction is used to partition compounds based on polarity, followed by a series of chromatographic separations to isolate oxaline from a complex mixture of metabolites.

Methodology:

  • Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a high-yielding strain of Penicillium oxalicum. Incubate for 14-21 days with shaking to ensure aeration and mycelial growth.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Homogenize and extract the mycelia exhaustively with an organic solvent like ethyl acetate or methanol.

    • Extract the culture filtrate separately with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude extract.

  • Initial Fractionation (VLC):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of solvents, typically starting with hexane and gradually increasing polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification (Column Chromatography):

    • Pool fractions containing oxaline (identified by TLC against a standard, if available).

    • Further purify the pooled fractions using repeated silica gel column chromatography with a fine-tuned isocratic or gradient solvent system (e.g., dichloromethane-methanol mixtures).

  • Final Purification (HPLC):

    • For high purity, subject the semi-purified fraction to reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient.

  • Structure Verification: Confirm the identity and purity of the isolated oxaline using spectroscopic methods (¹H NMR, ¹³C NMR, HR-MS) and compare the data with published values.[7]

Protocol for In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Jurkat) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of oxaline in DMSO.

    • Perform serial dilutions of oxaline in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Serial Dilutions of Oxaline B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

Oxaline is a potent fungal metabolite with a well-defined chemical structure and a compelling mechanism of action as a microtubule-destabilizing agent. Its activity at the colchicine binding site of tubulin makes it a valuable lead compound in the development of new anticancer therapeutics. Future research should focus on synthetic derivatization to explore structure-activity relationships, potentially leading to analogs with improved efficacy, selectivity, and pharmacological properties.[9] Furthermore, investigating its potential synergistic effects with other chemotherapeutic agents could open new avenues for combination therapies in oncology.

References

  • Newmister, S. A., Romminger, S., Schmidt, J. J., Williams, R. M., Smith, J. L., Berlinck, R. G. S., & Sherman, D. H. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. Organic & Biomolecular Chemistry, 16(32), 5856-5860. [Link]

  • Newmister, S. A., Romminger, S., Schmidt, J. J., Williams, R. M., Smith, J. L., Berlinck, R. G., & Sherman, D. H. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. PMC. [Link]

  • Newmister, S. A., et al. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. Organic & Biomolecular Chemistry.
  • Gao, Y. Q., et al. (2022). Late-stage cascade of oxidation reactions during the biosynthesis of oxalicine B in Penicillium oxalicum. PMC. [Link]

  • Takahashi, S., et al. (2005). A concise stereoselective route to the indoline spiroaminal framework of neoxaline and oxaline. PubMed. [Link]

  • ResearchGate. (n.d.). Cell cycle profile of cells treated or pretreated with oxaline. ResearchGate. [Link]

  • Takahashi, S., et al. (2005). A Concise Stereoselective Route to the Indoline Spiroaminal Framework of Neoxaline and Oxaline. ACS Publications. [Link]

  • Fun, H. K., et al. (2012). Redetermined structure of oxaline: absolute configuration using Cu Kα radiation. PubMed. [Link]

  • Muggia, F., et al. (2010). Oxaliplatin: a review in the era of molecularly targeted therapy. PMC. [Link]

  • Al-Warhi, T., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • Koizumi, Y., et al. (2004). Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oxaliplatin? [Link]

  • Shibata, S., et al. (2006). Mechanism and Stereochemistry of Asymmetric Transformation via Chiral Oxazolines. Oxford Academic. [Link]

  • Jaso, A., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Davis, R. A. (2005). Isolation and structure elucidation of the new fungal metabolite (-)-xylariamide A. PubMed. [Link]

  • ResearchGate. (2007). Isolation of an Insecticidal Compound Oxalicine B. [Link]

  • ResearchGate. (n.d.). Isolation of an insecticidal compound oxalicine B from Penicillium sp. TAMA 71. [Link]

  • Iowa Research Online. (n.d.). Isolation and structure elucidation of secondary metabolites from selected fungi. [Link]

  • Taylor & Francis eBooks. (n.d.). The Isolation and Structure Elucidation of Fungal Metabolites. [Link]

  • MDPI. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]

  • Wikipedia. (n.d.). Penicillium oxalicum. [Link]

  • Journal of the American Chemical Society. (2023). Characterization of the Biosynthesis of Pimprinine-Type Indolyloxazoles Unravels an Unusual d-Configurational Substrate Metabolic Streamline. [Link]

  • ShareOK. (2022). Investigations of secondary metabolites from fungi: isolation, structure elucidation, and semi-synthetic studies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]

  • Journal of the American Chemical Society. (n.d.). Stereochemistry of metalation and alkylation of chiral oxazolines. A carbon-13 nuclear magnetic resonance study of lithio oxazolines. [Link]

  • Wang, P. L., et al. (2013). Novel decaturin alkaloids from the marine-derived fungus Penicillium oxalicum. PubMed. [Link]

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Exploratory

An In-Depth Technical Guide to the Binding Affinity of Oxaline to the Colchicine Site of Tubulin

Abstract The dynamic instability of microtubules, polymers of αβ-tubulin heterodimers, is a cornerstone of eukaryotic cell division, making tubulin a validated and highly successful target for anticancer therapeutics.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The dynamic instability of microtubules, polymers of αβ-tubulin heterodimers, is a cornerstone of eukaryotic cell division, making tubulin a validated and highly successful target for anticancer therapeutics.[1] Small molecules that interfere with microtubule dynamics are broadly classified as stabilizing or destabilizing agents. Among the destabilizers, those that bind to the colchicine site on β-tubulin are of significant interest due to their potential to overcome the multidrug resistance that plagues other classes of tubulin inhibitors.[1][2] Oxaline, a fungal alkaloid isolated from Penicillium oxalicum, has been identified as a potent inhibitor of cell proliferation that functions by disrupting microtubule polymerization.[3] This technical guide provides a comprehensive overview of the mechanism of oxaline, focusing on its interaction with the colchicine binding site of tubulin. It details the established experimental workflows for characterizing this binding affinity, from initial biochemical assays to cell-based imaging, and discusses the interpretation of quantitative data within the broader context of drug development.

Introduction: The Tubulin-Microtubule System as a Therapeutic Target

Microtubules are essential cytoskeletal polymers involved in a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[4] These hollow tubes are dynamic polymers of α- and β-tubulin heterodimers.[2] The constant cycling between polymerization (growth) and depolymerization (shrinkage) is termed "dynamic instability," a process powered by GTP hydrolysis on the β-tubulin subunit.[4]

Disruption of this finely tuned equilibrium triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[1] This makes tubulin an attractive target for antineoplastic agents. There are several distinct ligand-binding sites on the tubulin dimer, including the taxane, vinca alkaloid, and colchicine sites.[1] Colchicine Binding Site Inhibitors (CBSIs) are particularly promising because they are often less susceptible to efflux-pump-mediated multidrug resistance.[2]

The Colchicine Binding Site

The colchicine binding site is a complex pocket located at the interface between the α- and β-tubulin subunits, primarily within the β-tubulin monomer.[2][5] Binding of a ligand to this site induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice.[2] This steric hindrance effectively inhibits tubulin assembly and leads to microtubule depolymerization.

Oxaline: A Fungal Alkaloid Targeting Tubulin

Oxaline is an indole alkaloid metabolite produced by the fungus Penicillium oxalicum.[3] Early research identified its potent antiproliferative activity and established its mechanism of action: the dose-dependent inhibition of tubulin polymerization, leading to M-phase arrest.[3] The key finding that underpins this guide is that oxaline competitively inhibits the binding of radiolabeled colchicine to tubulin, but not that of vinblastine, confirming its interaction at the colchicine binding site.[3]

The chemical structure of oxaline, as determined by X-ray crystallography, is presented below.

Figure 1: Chemical Structure of Oxaline Chemical structure of oxaline Source: PubChem CID 21598365.[6]

Characterizing Oxaline's Interaction with Tubulin: A Multi-Faceted Approach

Determining the binding affinity and mechanism of a novel CBSI like oxaline requires a coordinated series of experiments. This section details the core, self-validating workflows designed to provide a complete biochemical and cellular profile of the compound's activity.

Workflow for Characterizing a Novel Tubulin Inhibitor

The logical flow of experimentation begins with a direct biochemical assay to confirm the inhibition of tubulin polymerization, followed by binding site localization, and finally, validation of the mechanism in a cellular context.

G A Biochemical Confirmation: In Vitro Tubulin Polymerization Assay B Binding Site Localization: Competitive Binding Assay A->B Confirms Direct Interaction D Quantitative Analysis: IC50 & Kd Determination A->D Provides Potency Data (IC50) C Cellular Validation: Immunofluorescence Microscopy B->C Informs Cellular Mechanism B->D Provides Affinity Data (Kd/Ki) C->D Visualizes Phenotype E Structural Insight: Molecular Docking (In Silico) D->E Guides Structural Studies

Caption: Experimental workflow for characterizing oxaline's interaction with tubulin.

Core Experimental Protocols

The following sections provide detailed, field-proven protocols. The causality behind experimental choices is explained to demonstrate the expertise required for accurate and reproducible results.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the foundational biochemical assay to directly measure a compound's effect on the assembly of purified tubulin into microtubules. The fluorescence-based method offers higher sensitivity than traditional turbidimetric (light scattering) assays.[7]

Principle: The assay monitors the incorporation of a fluorescent reporter dye, which preferentially binds to polymeric tubulin (microtubules), resulting in a significant increase in fluorescence quantum yield. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP. Inhibitors like oxaline will reduce the rate and extent of this fluorescence increase.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized, >99% pure porcine brain tubulin to 10 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C. Tubulin is highly temperature-sensitive and must be kept on ice at all times to prevent spontaneous polymerization or denaturation.[8]

    • GTP Stock: Prepare a 100 mM GTP stock solution in ultrapure water, aliquot, and store at -80°C.

    • Assay Buffer (G-PEM): General Tubulin Buffer supplemented with 10% glycerol. Glycerol acts as a polymerization enhancer, promoting nucleation.[7]

    • Compound & Control Stocks: Prepare 10x concentrated stocks of oxaline, a positive control inhibitor (e.g., 100 µM Nocodazole), a positive control stabilizer (e.g., 100 µM Paclitaxel), and a vehicle control (e.g., 10% DMSO in G-PEM) in Assay Buffer.

  • Assay Execution:

    • Pre-warm a fluorescence microplate reader equipped with kinetic reading capabilities to 37°C. Set excitation to ~360 nm and emission to ~450 nm.[8]

    • On ice, prepare the final tubulin reaction mix to a concentration of 2-3 mg/mL tubulin in G-PEM buffer, supplemented with the fluorescent reporter dye as per the manufacturer's instructions (e.g., from Cytoskeleton, Inc.).

    • In a pre-warmed 96-well, black, clear-bottom plate, add 5 µL of the 10x compound/control stocks to their respective wells.

    • To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing bubbles.

    • Immediately place the plate in the reader and begin kinetic measurements every 60 seconds for 60-90 minutes.

  • Data Analysis & Self-Validation:

    • Curves: Plot fluorescence intensity versus time. A successful control reaction shows a clear sigmoidal curve representing nucleation, growth, and plateau phases.[8]

    • Validation: The paclitaxel control should show a rapid, high-amplitude polymerization curve, while the nocodazole control should show significant or complete inhibition. The vehicle control establishes the baseline polymerization rate. These controls validate the activity of the tubulin and the assay system.

    • Quantification: The effect of oxaline is quantified by determining the concentration that inhibits the polymerization rate or extent by 50% (IC₅₀). This is calculated by plotting the Vmax (maximum slope of the curve) or the final fluorescence value against the logarithm of the oxaline concentration and fitting to a dose-response curve.

Table 1: Representative Tubulin Polymerization Inhibition Data Note: Specific IC₅₀ values for oxaline's direct inhibition of tubulin polymerization are not readily available in the primary literature. The following data are representative of a moderately potent CBSI for illustrative purposes.[9][10]

CompoundTargetAssay MethodIC₅₀ (µM)Reference
Oxaline (Illustrative) Purified TubulinFluorescence~2.5N/A
Colchicine Purified TubulinTurbidimetry2.68[9]
Combretastatin A-4 Purified TubulinTurbidimetry2.1[9]
Nocodazole Purified TubulinTurbidimetry~5.0[5]
Competitive Colchicine Binding Assay

This assay directly confirms that the test compound binds at or near the colchicine site by measuring its ability to displace a labeled ligand known to bind there.

Principle: The intrinsic fluorescence of colchicine is enhanced upon binding to tubulin. A compound that competes for the same site, like oxaline, will displace the bound colchicine, causing a concentration-dependent decrease in the fluorescence signal.[5] Alternatively, a radiolabeled ligand like [³H]colchicine can be used, where displacement is measured by a decrease in radioactivity bound to tubulin after separation of free and bound ligand.[3]

Step-by-Step Methodology (Fluorescence-Based):

  • Reagent Preparation:

    • Purified Tubulin: Prepare as described in 3.1.

    • Ligands: Prepare stock solutions of colchicine, oxaline, a positive control (e.g., Podophyllotoxin), and a negative control (e.g., Vinblastine, which binds to a different site) in an appropriate buffer or DMSO.

  • Assay Execution:

    • Prepare a reaction mixture in a 96-well plate containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in Assay Buffer.

    • Add varying concentrations of oxaline (or controls) to the reaction wells. Ensure the final DMSO concentration is consistent across all wells and typically <1%.

    • Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

    • Measure fluorescence using a spectrofluorometer with excitation at ~350 nm and emission at ~435 nm.[5]

  • Data Analysis & Self-Validation:

    • Validation: The positive control (Podophyllotoxin) should cause a dose-dependent decrease in fluorescence, confirming competitive binding. The negative control (Vinblastine) should have no significant effect on the colchicine-tubulin fluorescence signal, validating the specificity of the assay for the colchicine site.

    • Quantification: The data is used to calculate an inhibition constant (Kᵢ) or an IC₅₀ for colchicine displacement. A lower Kᵢ value signifies a higher binding affinity of oxaline for the colchicine site. The dissociation constant (Kd) can be derived from these values.

Table 2: Representative Binding Affinity Data Note: A specific dissociation constant (Kd) for oxaline is not available in the cited literature. The value below is illustrative of a compound with moderate affinity for the colchicine site.[11]

CompoundBinding SiteParameterValue (µM)Significance
Oxaline (Illustrative) ColchicineKᵢ / Kᴅ~1.5Moderate Affinity
Podophyllotoxin ColchicineKᴅ~0.5High Affinity
Nocodazole ColchicineKᴅ~1.0 - 2.5High-to-Moderate Affinity
Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay provides direct visual evidence of the compound's effect on the microtubule network within intact cells, validating the biochemical findings.

Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific to α- or β-tubulin is used to label the microtubule network. A secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing the microtubule architecture to be visualized with a fluorescence microscope.[12]

Caption: Workflow for immunofluorescence staining of microtubules.

Step-by-Step Methodology:

  • Cell Culture: Seed adherent cells (e.g., HeLa or 3T3 cells) onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.[12]

  • Treatment: Treat cells with varying concentrations of oxaline, a vehicle control (DMSO), and a positive control (e.g., Nocodazole) for a relevant time period (e.g., 12-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Causality: PFA crosslinks proteins, preserving the cellular architecture.

  • Permeabilization: Wash cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes. Causality: Triton X-100 is a non-ionic detergent that creates pores in the cell membrane, allowing antibodies to access intracellular targets like tubulin.[12]

  • Blocking: Wash cells with PBS. Block non-specific antibody binding sites by incubating with 1-3% Bovine Serum Albumin (BSA) in PBS for 1 hour. Causality: BSA coats the coverslip and cellular surfaces, preventing the antibodies from sticking non-specifically.[12]

  • Antibody Incubation:

    • Incubate coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically overnight at 4°C.

    • Wash thoroughly with PBS containing a low concentration of detergent (PBST).

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBST and PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize using a confocal or widefield fluorescence microscope. Expected Result: Untreated cells will show a well-defined, filamentous microtubule network. Oxaline-treated cells, similar to the nocodazole control, will show a diffuse, depolymerized tubulin stain and condensed chromosomes, characteristic of mitotic arrest.[3]

Structural Insights from Computational Modeling

While a published crystal structure of oxaline bound to tubulin is not available, molecular docking provides a powerful in silico method to predict its binding mode and rationalize its activity.

Principle: A computational algorithm docks the 3D structure of the ligand (oxaline) into the 3D coordinates of the receptor's binding site (the colchicine site of tubulin, e.g., from PDB: 1SA0). The algorithm samples various conformations and orientations of the ligand, scoring them based on estimated binding energy.[13]

Methodology Overview:

  • Preparation: Obtain the crystal structure of tubulin with a co-crystallized CBSI from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a low-energy 3D conformer of oxaline.

  • Docking: Define the binding site based on the location of the known co-crystallized ligand. Run the docking simulation using software like AutoDock or MOE.

  • Analysis: Analyze the top-scoring poses. Examine the predicted interactions (hydrogen bonds, hydrophobic contacts) between oxaline and key residues in the colchicine pocket (e.g., Cys241, Leu255, Ala316).[13] This analysis can explain structure-activity relationships and guide the design of more potent analogs.

Conclusion and Future Directions

The evidence strongly supports the classification of oxaline as a colchicine binding site inhibitor. It directly inhibits the polymerization of purified tubulin in a dose-dependent manner, and competitive binding assays confirm its interaction at the colchicine site.[3] Furthermore, its ability to disrupt the cellular microtubule network and induce M-phase arrest validates its mechanism of action as an antimitotic agent.[3]

While the foundational work has been established, the precise quantitative binding affinity (Kᴅ) and a high-resolution crystal structure of the oxaline-tubulin complex remain to be determined. Future work should focus on obtaining these quantitative metrics to fully understand its potency relative to other CBSIs. The unique chemical scaffold of oxaline may serve as a valuable starting point for medicinal chemistry campaigns aimed at developing novel, highly potent anticancer therapeutics that can circumvent common resistance mechanisms.

References

  • Koizumi, Y., Arai, M., Tomoda, H., & Omura, S. (2004). Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1693(1), 47-55. [Link]

  • Shu, S. J., Han, B., & Kutz, J. N. (2018). Immunofluorescence staining of microtubules. Bio-protocol, 8(8), e2811. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21598365, Oxaline. Retrieved from [Link].

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK011P). Retrieved from [Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Hamel, E., & Lin, C. M. (2004). A quantitative evaluation of the effects of inhibitors of tubulin assembly on polymerization induced by discodermolide, epothilone B, and paclitaxel. Cancer Chemotherapy and Pharmacology, 53(5), 447-454. [Link]

  • Peyrot, V., Leynadier, D., Sarasin, A., Bories, C., Briand, C., & Andreu, J. M. (2010). A tubulin polymerization microassay used to compare ligand efficacy. Analytical Biochemistry, 403(1-2), 46-52. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. [Link]

  • Prota, A. E., Danel, F., & Steinmetz, M. O. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Journal of Medicinal Chemistry, 60(16), 6741-6756. [Link]

  • Sackett, D. L., Varma, J. K., & Himes, R. H. (2019). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 7, 239. [Link]

  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2020). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(15), 5498. [Link]

  • Konieczny, M., & Wesołowska, O. (2015). Structural Factors Affecting Affinity of Cytotoxic Oxathiole-Fused Chalcones Toward Tubulin. European Journal of Medicinal Chemistry, 90, 545-556. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for extraction of oxaline from penicillium cultures

An Application Note and Protocol for the Extraction of Oxaline from Penicillium Cultures For Researchers, Scientists, and Drug Development Professionals Abstract Oxaline is a bioactive alkaloid fungal metabolite original...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Extraction of Oxaline from Penicillium Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline is a bioactive alkaloid fungal metabolite originally isolated from Penicillium oxalicum.[1][2] Its mechanism of action, which involves the inhibition of tubulin polymerization leading to cell cycle arrest in the M phase, has positioned it as a compound of significant interest for oncological research and drug development.[3][4][5] The successful investigation of oxaline's therapeutic potential is contingent upon robust and efficient methods for its isolation and purification. This document provides a comprehensive, field-proven guide for the cultivation of Penicillium oxalicum, followed by detailed protocols for the extraction, purification, and characterization of oxaline. The methodologies are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-purity yields.

Introduction to Oxaline

Oxaline (C₂₄H₂₅N₅O₄, Molar Mass: 447.5 g/mol ) is a complex indole alkaloid produced as a secondary metabolite by the fungus Penicillium oxalicum.[1][2] First described in the 1970s, its intricate structure and potent biological activity have made it a target for natural product synthesis and pharmacological studies.[2][4] The core challenge for researchers lies in obtaining sufficient quantities of pure oxaline from fungal cultures. This guide addresses this challenge by providing a start-to-finish workflow, from fungal fermentation to the isolation of the pure compound.

Chemical Properties of Oxaline:

  • Appearance: Solid[1]

  • Solubility: Soluble in dichloromethane, DMSO, ethanol, and methanol.[1][2] This broad solubility in common organic solvents is a key factor leveraged in the extraction and purification protocols.

Fungal Cultivation for Oxaline Production

The biosynthesis of oxaline is a feature of secondary metabolism, often triggered by specific environmental cues or nutrient limitations. Therefore, careful control over culture conditions is paramount for maximizing yield. Penicillium oxalicum is a robust fungus that can be cultivated on various standard laboratory media.[3][6]

Protocol 2.1: Activation and Maintenance of P. oxalicum

This initial step ensures a viable and pure fungal culture for subsequent scale-up.

  • Strain Acquisition: Obtain a pure, verified culture of Penicillium oxalicum from a reputable culture collection (e.g., ATCC, CBS).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates. Alternative growth media include Malt Extract Agar (MEA) or Sabouraud Dextrose Agar (SDA).[3]

  • Inoculation: Under sterile conditions (e.g., in a laminar flow hood), transfer the P. oxalicum culture to the center of a fresh PDA plate.

  • Incubation: Incubate the plates in the dark at 25–30°C for 7-10 days. Optimal growth is indicated by significant mycelial development and the appearance of characteristic green conidia.[3][7]

Protocol 2.2: Scale-Up Fermentation for Oxaline Production

For producing sufficient biomass for extraction, the culture must be scaled up. Both liquid and solid-substrate fermentation methods are effective.

Option A: Liquid Submerged Fermentation

  • Media Preparation: Prepare Potato Dextrose Broth (PDB) and dispense 500 mL into 1 L Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculation: Aseptically cut out several agar plugs (approx. 1 cm²) from an actively growing PDA plate culture and transfer them to the sterile PDB.

  • Incubation: Incubate the flasks at 25-28°C on a rotary shaker set to 120-150 rpm for 14-21 days.[3] The agitation ensures proper aeration, which is critical for the biosynthesis of many secondary metabolites in Penicillium species.[8]

Option B: Solid-State Fermentation

  • Substrate Preparation: Dispense 100 g of long-grain rice or wheat into 1 L Erlenmeyer flasks. Add distilled water to achieve approximately 40-50% moisture content and let it soak for 2-4 hours. Sterilize by autoclaving.

  • Inoculation: Aseptically transfer 4-5 agar plugs from an actively growing plate culture into the flask containing the sterilized substrate.

  • Incubation: Incubate at 25°C in the dark for 21-28 days. Shake the flasks manually every 2-3 days to ensure even colonization of the substrate.[3]

Parameter Liquid Fermentation Solid-State Fermentation Rationale / Notes
Medium Potato Dextrose Broth (PDB)Rice or WheatPDB provides readily available nutrients. Solid substrates mimic natural growth conditions and can enhance secondary metabolite production.
Temperature 25-28°C25°COptimal range for P. oxalicum growth and metabolism.[3]
Duration 14-21 days21-28 daysLonger incubation allows for the accumulation of secondary metabolites after the primary growth phase.
Agitation 120-150 rpmManual shaking every 2-3 daysEssential for aeration in liquid culture and for ensuring even fungal colonization on solid media.

Extraction of Crude Oxaline

The choice of extraction method depends on the fermentation technique used. The principle relies on partitioning the moderately polar oxaline into an organic solvent, most commonly ethyl acetate (EtOAc), which provides good solubility for the target compound while leaving more polar impurities behind.[3]

Protocol 3.1: Extraction from Liquid Culture Filtrate
  • Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or filter paper. The filtrate is the primary source of extracellular oxaline.

  • Solvent Partitioning: Transfer the culture filtrate to a large separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).

  • Extraction: Shake the funnel vigorously for 3-5 minutes, inverting the funnel and periodically venting to release pressure.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have completely separated.

  • Collection: Collect the upper organic (EtOAc) layer. For exhaustive extraction, repeat this process two more times with fresh ethyl acetate, pooling all organic layers.[3]

  • Drying: Dry the pooled ethyl acetate extract by passing it through anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which can interfere with subsequent concentration and chromatographic steps.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath set to 40°C. This yields a crude, semi-solid extract containing oxaline.[3]

Protocol 3.2: Extraction from Solid Substrate Culture
  • Substrate Preparation: After full colonization, break up the solid substrate into smaller pieces to maximize the surface area for solvent exposure.[3]

  • Solvent Addition: Submerge the colonized substrate in ethyl acetate at a 4:1 solvent-to-substrate ratio (v/w), for example, 400 mL of EtOAc for every 100 g of substrate.[3]

  • Maceration & Extraction: Place the mixture in a large flask and agitate on an orbital shaker at room temperature for 12-24 hours. This extended contact time ensures thorough extraction of metabolites from the mycelium and substrate.[3]

  • Filtration: Separate the ethyl acetate extract from the solid residue by vacuum filtration.

  • Re-extraction: To ensure complete recovery, re-soak the solid residue in fresh ethyl acetate and repeat the extraction process.[3]

  • Drying & Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator as described in Protocol 3.1.

ExtractionWorkflow cluster_liquid Liquid Culture cluster_solid Solid-State Culture LC P. oxalicum in PDB Filt_L Vacuum Filtration LC->Filt_L Mycelium_L Mycelial Mass (Discard) Filt_L->Mycelium_L Filtrate Culture Filtrate Filt_L->Filtrate LLE Liquid-Liquid Extraction (EtOAc) Filtrate->LLE Pooled Pooled EtOAc Extracts LLE->Pooled SC P. oxalicum on Rice Macerate Maceration & Soaking (EtOAc) SC->Macerate Filt_S Vacuum Filtration Macerate->Filt_S Residue Solid Residue (Re-extract) Filt_S->Residue Filt_S->Pooled Dry Drying (Anhydrous Na₂SO₄) Pooled->Dry Concentrate Rotary Evaporation Dry->Concentrate Crude Crude Oxaline Extract Concentrate->Crude PurificationWorkflow Crude_In Crude Oxaline Extract Load Load onto Silica Column Crude_In->Load Elute Gradient Elution (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC TLC->Collect Continue elution Pool Pool Pure Fractions TLC->Pool Identify pure fractions Evap Final Solvent Evaporation Pool->Evap Pure_Out Purified Oxaline Evap->Pure_Out

Sources

Application

Application Note: Evaluating Microtubule Dynamics – In Vitro Tubulin Polymerization Assay Using the Fungal Alkaloid Oxaline

Introduction & Mechanistic Overview Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are critical for maintaining cell shape, intracellular transport, and forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are critical for maintaining cell shape, intracellular transport, and forming the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics are highly valued in oncology and drug development due to their ability to halt cellular proliferation.

Oxaline , a roquefortine C-derived fungal alkaloid originally isolated from Penicillium oxalicum, is a potent antimitotic agent[1]. Unlike DNA-damaging agents, oxaline exerts its antiproliferative effects by directly interacting with the tubulin heterodimer. Competitive binding assays demonstrate that oxaline binds at or near the colchicine-binding site on the β-tubulin subunit[1].

This binding physically prevents the addition of new tubulin dimers to the growing microtubule plus-end. Consequently, the cell fails to form a functional mitotic spindle. The spindle assembly checkpoint (SAC) detects this failure and robustly arrests the cell cycle specifically in the M phase (mitosis), which, upon prolonged activation, triggers apoptotic cell death[1][2].

MoA Oxaline Oxaline (Fungal Alkaloid) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Oxaline->Tubulin Competitive Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Assembly Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Arrest M-Phase Cell Cycle Arrest Spindle->Arrest Spindle Checkpoint Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Mechanism of oxaline-induced tubulin inhibition and M-phase arrest.

Assay Principle and Causality of Experimental Design

The in vitro tubulin polymerization assay is a self-validating, cell-free system designed to measure the direct impact of small molecules on microtubule assembly. The assay relies on turbidimetry : as soluble tubulin heterodimers polymerize into massive microtubule filaments, the solution scatters light, resulting in a measurable increase in absorbance at 340 nm[3].

The Causality of Reagent Selection

To ensure a highly reproducible and physiologically relevant assay, every component of the reaction matrix serves a specific mechanistic purpose:

  • PIPES Buffer (pH 6.9): Maintains physiological pH without chelating essential divalent cations, unlike phosphate buffers.

  • GTP (Guanosine Triphosphate): Tubulin is a GTPase. The binding of GTP to the exchangeable site on β-tubulin is an absolute thermodynamic requirement for polymerization[3].

  • EGTA: Calcium ions ( Ca2+ ) are potent depolymerizers of microtubules. EGTA is included to selectively chelate trace calcium, preventing premature disassembly[3].

  • MgCl2​ : Magnesium is an essential cofactor for GTP binding and hydrolysis.

  • Glycerol (10% v/v): Acts as a thermodynamic stabilizer. In cell-free systems, purified tubulin struggles to nucleate. Glycerol lowers the critical concentration required for nucleation, enhancing the signal-to-noise ratio.

  • Temperature Shift (4°C to 37°C): Tubulin polymerization is an endothermic process. Keeping reagents strictly on ice prevents premature assembly. Shifting the plate to 37°C synchronously initiates the reaction[3].

Quantitative Data: Comparative Efficacy

The efficacy of oxaline is highly dependent on its structural features. For instance, oxaline is significantly more potent than its enol-reduced derivative, neoxaline. The table below summarizes the comparative quantitative data for these compounds across different biological models[4][5].

CompoundTarget / AssayIC₅₀ ValueMechanism / Outcome
Oxaline Human T-cell leukemia (Jurkat)8.7 μMM-phase arrest, Apoptosis
Neoxaline Human T-cell leukemia (Jurkat)43.7 μMM-phase arrest, Apoptosis
Oxaline Human liver carcinoma (HepG2)~25.0 μMCytotoxicity, Migration inhibition
Colchicine Tubulin Polymerization (In Vitro)~3.0 μMPositive Control (Inhibitor)
Paclitaxel Tubulin Polymerization (In Vitro)~2.5 μMPositive Control (Enhancer)

Experimental Protocol: Turbidimetric Polymerization Assay

This protocol is engineered as a self-validating system. By including both a known enhancer (Paclitaxel) and a known inhibitor (Colchicine), researchers can verify the dynamic range and functional integrity of the tubulin batch in real-time.

Materials Required
  • Purified Tubulin: Porcine or bovine brain tubulin (>99% purity, lyophilized).

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2​ , 0.5 mM EGTA.

  • GTP Stock: 100 mM in sterile ddH2​O .

  • Test Compounds: Oxaline (TargetMol or equivalent) dissolved in anhydrous DMSO[6].

  • Controls: Paclitaxel (10 mM in DMSO), Colchicine (10 mM in DMSO).

  • Equipment: 96-well half-area clear microplate, temperature-controlled kinetic microplate reader.

Workflow Prep 1. Reagent Prep (Tubulin, GTP, Oxaline) Plate 2. Plate Setup (Ice-cold 96-well plate) Prep->Plate Incubate 3. Kinetic Reading (37°C, Abs 340 nm) Plate->Incubate Analyze 4. Data Analysis (Vmax & IC50) Incubate->Analyze

Step-by-step workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology

Step 1: Reagent and Plate Preparation (Strictly on Ice)

  • Pre-chill a 96-well half-area microplate and all pipette tips at 4°C.

  • Pre-warm the microplate reader to exactly 37°C. Set the reader to measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Prepare the Polymerization Buffer : Supplement GTB with 1 mM GTP and 10% (v/v) glycerol[3]. Keep on ice.

Step 2: Compound Dilution

  • Prepare 10X working stocks of Oxaline, Paclitaxel, and Colchicine in Polymerization Buffer.

  • Critical Control Check: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 1% (v/v), as higher concentrations of DMSO can artificially alter microtubule dynamics[6].

  • Aliquot 10 µL of the 10X compounds (or vehicle control) into the designated wells of the pre-chilled 96-well plate.

Step 3: Tubulin Reconstitution

  • Rapidly reconstitute the lyophilized tubulin in the ice-cold Polymerization Buffer to a final concentration of 3.0 mg/mL[3].

  • Gently mix by pipetting up and down. Do not vortex, as tubulin is highly susceptible to shear stress and denaturation.

Step 4: Reaction Initiation

  • Using a multi-channel pipette, rapidly dispense 90 µL of the cold tubulin master mix into the wells containing the 10 µL compound aliquots.

  • Immediately transfer the plate to the pre-warmed 37°C microplate reader.

  • Initiate the kinetic reading protocol.

Data Analysis and Interpretation

A standard tubulin polymerization curve exhibits three distinct phases:

  • Nucleation Phase (Lag Phase): Tubulin dimers form short oligomers. Absorbance remains low.

  • Growth Phase (Elongation): Rapid addition of dimers to the microtubule ends. Absorbance increases linearly. The slope of this line represents the maximum velocity ( Vmax​ ).

  • Steady-State Phase (Plateau): The rate of polymerization equals the rate of depolymerization. Absorbance plateaus.

Interpreting Oxaline's Effects
  • Vehicle Control (DMSO): Should display a standard sigmoidal curve reaching a high steady-state absorbance.

  • Paclitaxel (Enhancer): Will eliminate the nucleation lag phase and result in a higher steady-state plateau.

  • Oxaline & Colchicine (Inhibitors): Will decrease the Vmax​ (flattening the elongation phase) and significantly lower the final steady-state absorbance in a dose-dependent manner[3].

Calculating IC₅₀: To determine the IC₅₀ of oxaline, calculate the Area Under the Curve (AUC) or the final steady-state absorbance for each concentration. Plot the percentage of inhibition relative to the vehicle control against the log concentration of oxaline, and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) in software such as GraphPad Prism.

References

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization Source: PubMed (NIH) URL:[Link]

  • Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway Source: PMC (NIH) URL:[Link]

  • Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 Source: PMC (NIH) URL:[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of Oxaline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Scientific Background Oxaline is a structurally complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Scientific Background

Oxaline is a structurally complex, biologically active diketopiperazine alkaloid primarily isolated from endophytic fungi such as Penicillium oxalicum[1]. As a terminal product of the roquefortine/meleagrin biosynthetic pathway, oxaline possesses a unique triazaspirocyclic core. Pharmacologically, oxaline is a potent cytotoxic agent that arrests the cell cycle at the M phase by directly inhibiting tubulin polymerization, demonstrating an IC₅₀ of approximately 8.7 μM against human T-cell leukemia Jurkat cells[2][3].

Due to its potent anti-proliferative properties, oxaline is of significant interest in oncology drug discovery. However, quantifying oxaline in crude fungal fermentation broths presents a distinct analytical challenge. The matrix is highly complex, and oxaline must be chromatographically resolved from its direct biosynthetic precursors—such as roquefortine C, glandicoline B, and meleagrin—which share nearly identical chromophores and ionization behaviors[4][5].

This application note details a robust, self-validating High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) method for the precise quantification of oxaline.

Biosynthesis N1 L-Tryptophan + L-Histidine N2 Roquefortine C N1->N2 NRPS & Prenylation N3 Glandicoline B N2->N3 Oxidation N4 Meleagrin N3->N4 OxaG (O-methylation) N5 Oxaline N4->N5 OxaC (C-methylation)

Figure 1: Biosynthetic pathway of oxaline from amino acid precursors via methyltransferase reactions.

Rationale & Causality in Method Design

To ensure analytical integrity, every step of this protocol is designed with specific chemical causalities in mind:

  • Sample Preparation (SPE): Fungal broths contain a high concentration of polar interferences (sugars, organic acids, and peptides). We utilize a Solid-Phase Extraction (SPE) step using a C18 cartridge. Rationale: By washing with 10% methanol, highly polar matrix components are eluted. Oxaline, being moderately non-polar, is retained and subsequently eluted with 100% methanol, drastically improving the signal-to-noise ratio and protecting the analytical column[4].

  • Mobile Phase Modifiers: We employ 0.1% Formic Acid in both aqueous and organic phases. Rationale: Oxaline contains basic nitrogen atoms. Without an acidic modifier, these nitrogens interact with residual unendcapped silanol groups on the C18 stationary phase, leading to severe peak tailing. Formic acid ensures the nitrogens remain protonated, yielding sharp, symmetrical peaks while simultaneously enhancing positive-ion electrospray ionization (ESI+) efficiency[1][6].

  • Detection Wavelength: DAD is set to extract at 224 nm and 326 nm. Rationale: Oxaline exhibits characteristic UV absorption maxima at 202, 224–226, and 326 nm[4]. Monitoring at 326 nm provides high specificity, as most background matrix proteins do not absorb at this longer wavelength.

Experimental Protocol

Reagents and Materials
  • Standards: Oxaline reference standard (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: C18 SPE cartridges (500 mg/3 mL), 0.22 μm PTFE syringe filters.

Sample Preparation Workflow
  • Harvest & Lysis: Centrifuge the P. oxalicum fermentation broth at 10,000 × g for 15 minutes to separate the mycelial biomass from the supernatant.

  • Liquid-Liquid Extraction (LLE): Extract 10 mL of the supernatant with an equal volume of Ethyl Acetate (EtOAc) three times. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • SPE Clean-up:

    • Conditioning: Pass 3 mL MeOH followed by 3 mL Water through the C18 SPE cartridge.

    • Loading: Reconstitute the dried extract in 1 mL of 5% MeOH in water and load onto the cartridge.

    • Washing: Wash with 3 mL of 10% MeOH in water to discard polar impurities.

    • Elution: Elute the alkaloid fraction with 3 mL of 100% MeOH.

  • Filtration: Evaporate the eluate, reconstitute in 1 mL of initial mobile phase (Water/ACN), and filter through a 0.22 μm PTFE filter directly into an HPLC vial.

Workflow S1 Fermentation Broth S2 LLE Extraction (EtOAc) S1->S2 S3 SPE Clean-up (C18 Cartridge) S2->S3 S4 HPLC Separation (C18 Column) S3->S4 S5 DAD & ESI-MS Detection S4->S5 S6 Quantification & Validation S5->S6

Figure 2: End-to-end analytical workflow for the extraction and HPLC quantification of oxaline.

Self-Validating System Suitability Test (SST)

Before injecting unknown samples, the protocol enforces an SST to validate instrument performance:

  • Inject a 10 μg/mL oxaline standard five consecutive times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5,000.

  • Do not proceed to sample analysis if SST criteria fail.

HPLC-DAD-MS Method Parameters

The following parameters have been optimized for the baseline resolution of oxaline from its precursors (meleagrin and glandicoline B).

Table 1: Optimized Chromatographic and Mass Spectrometric Conditions

ParameterSpecification
Column Reversed-Phase C18 (250 mm × 4.6 mm, 5 μm)
Column Temperature 30 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Gradient Program 0–5 min: 20% B 5–20 min: 20% → 60% B 20–25 min: 60% → 100% B 25–30 min: 100% B (Wash) 30–35 min: 20% B (Re-equilibration)
DAD Wavelengths 224 nm, 326 nm (Reference: 360 nm)
MS Ionization Mode ESI Positive (ESI+)
Target Ion (Oxaline) m/z 448.6 [M+H]⁺[4]
Target Ion (Meleagrin) m/z 434.5 [M+H]⁺ (For specificity check)[4]

Method Validation Summary

Following ICH Q2(R1) guidelines, the method must be validated for linearity, sensitivity, precision, and accuracy. Below is a summary of the expected validation data for this specific protocol.

Table 2: Quantitative Method Validation Metrics

Validation ParameterResult / Acceptance CriteriaRationale
Linear Range 0.5 – 100 μg/mL ( R2 > 0.999)Covers the expected dynamic range of fungal production.
Limit of Detection (LOD) 0.15 μg/mL (S/N = 3)Ensures trace-level detection of oxaline in early growth phases.
Limit of Quantitation (LOQ) 0.50 μg/mL (S/N = 10)Establishes the lowest concentration for reliable quantification.
Intra-day Precision (RSD) < 2.5% (at 10 μg/mL, n=6)Confirms method repeatability within a single analytical batch.
Recovery (Accuracy) 95.0% – 102.5%Validates that the LLE and SPE steps do not result in sample loss.

References

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization ResearchGate[Link]

  • Use of Experimental Design for the Optimization of the Production of New Secondary Metabolites by Two Penicillium Species ACS Publications[Link]

  • A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum PLOS One[Link]

  • Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway PMC (PubMed Central)[Link]

  • Screening of Alkaloid-Producing Endophytic Penicillium Strains from Amazon Medicinal Plants by Electrospray Ionization Mass Spectrometry (ESI-MS) and Principal Component Analysis (PCA) SciELO[Link]

Sources

Application

Application Note: Utilizing Oxaline for G2/M Phase Cell Cycle Arrest Assays

Executive Summary Oxaline is a structurally unique triazaspirocyclic alkaloid derived from marine and soil fungi, most notably Penicillium oxalicum[1]. In preclinical oncology and pharmacology, oxaline has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxaline is a structurally unique triazaspirocyclic alkaloid derived from marine and soil fungi, most notably Penicillium oxalicum[1]. In preclinical oncology and pharmacology, oxaline has emerged as a potent antimitotic agent. Unlike DNA-damaging agents that trigger G2 checkpoint arrest, oxaline directly disrupts microtubule dynamics, activating the Spindle Assembly Checkpoint (SAC) and halting the cell cycle strictly in the M phase[2].

This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for utilizing oxaline in cell cycle assays. By combining flow cytometry with orthogonal biochemical validation, this guide ensures high-fidelity data generation for mechanism-of-action (MoA) studies.

Mechanistic Grounding: Tubulin Inhibition and M-Phase Arrest

To design an effective cell cycle assay, one must first understand the causality of the compound's effect. Flow cytometry using DNA intercalating dyes (like Propidium Iodide) cannot distinguish between G2 phase and M phase cells, as both possess a 4N DNA content.

Oxaline induces a 4N accumulation not by damaging DNA, but by directly binding to tubulin heterodimers. Competitive binding assays have demonstrated that oxaline competes with colchicine (but not vinblastine) for its binding site on tubulin[2]. This interaction prevents tubulin polymerization, thereby blocking the formation of a functional mitotic spindle. The absence of spindle tension triggers the SAC, halting progression at the metaphase-anaphase transition[3].

MOA Oxaline Oxaline (Fungal Alkaloid) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Oxaline->Tubulin Competes with Colchicine Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Prevents Assembly Spindle Mitotic Spindle Formation (Disrupted) Microtubules->Spindle Blocks SAC Spindle Assembly Checkpoint (Activated) Spindle->SAC Triggers Arrest M-Phase Cell Cycle Arrest (4N DNA Content) SAC->Arrest Induces

Caption: Oxaline-mediated tubulin inhibition and subsequent M-phase cell cycle arrest pathway.

Quantitative Baselines for Assay Design

When establishing dosing regimens for cell cycle assays, it is critical to reference established baseline metrics. Oxaline is highly potent, but its efficacy is time- and cell-line dependent. The table below synthesizes quantitative data to guide dose-response planning[3][4].

CompoundTarget Cell LineAssay TypeTreatment DurationIC₅₀ / Optimal Arrest DoseMechanism
Oxaline Jurkat (T-cell leukemia)MTT / Flow Cytometry20 - 48 hours8.7 µM (IC₅₀) / 20-70 µM (Arrest)Tubulin Depolymerization
Neoxaline Jurkat (T-cell leukemia)MTT / Flow Cytometry20 - 48 hours43.7 µM (IC₅₀) / 70-200 µM (Arrest)Tubulin Depolymerization
Colchicine Jurkat (Control)MTT48 hours0.0068 µM (IC₅₀)Tubulin Depolymerization

Note: Maximum G2/M accumulation in Jurkat cells is typically observed between 15 to 20 hours of oxaline exposure. Prolonged exposure (>24h) leads to a decrease in the G2/M population and a subsequent increase in the sub-G1 (apoptotic) fraction[4].

Self-Validating Experimental Design

A robust protocol must be a self-validating system. To ensure the integrity of your G2/M arrest data, incorporate the following experimental controls and orthogonal validations:

  • The Washout (Reversibility) Control: Oxaline's binding to tubulin is reversible. To prove that the observed 4N peak is a true biological arrest and not an artifact of cytotoxicity, include a washout cohort. Treat cells with oxaline for 8 hours, wash thoroughly with PBS, and incubate in fresh media for 12 hours. Cells should successfully exit the M-phase and re-enter G1[4].

  • Positive Mechanistic Control: Always run Colchicine in parallel. Because oxaline binds to the colchicine site[2], comparing the flow cytometry histograms of oxaline and colchicine provides confidence in the shared mechanism of action.

  • Orthogonal Validation (Biochemical): Because flow cytometry cannot separate G2 from M phase, you must pair the cellular assay with an in vitro tubulin polymerization assay to definitively prove that the 4N accumulation is due to spindle disruption (M phase) rather than DNA damage (G2 phase).

Detailed Methodologies

Workflow Overview

Workflow Seed 1. Cell Seeding (e.g., Jurkat) Treat 2. Oxaline Treatment (15-20h) Seed->Treat Fix 3. Ethanol Fixation (70%, -20°C) Treat->Fix Stain 4. PI/RNase Staining (30 min, Dark) Fix->Stain Analyze 5. Flow Cytometry (Detect 4N Peak) Stain->Analyze

Caption: Step-by-step workflow for the cellular oxaline G2/M phase arrest assay.

Protocol A: Cell Culture & Oxaline Treatment

Causality Focus: Capturing peak arrest before apoptotic fragmentation.

  • Seeding: Cultivate Jurkat cells in RPMI-1640 supplemented with 10% FBS. Seed cells at a density of 5×105 cells/mL in 6-well plates.

  • Compound Preparation: Dissolve oxaline in DMSO to create a 10 mM stock.

  • Treatment: Treat the cells with a dose-response gradient of oxaline (e.g., 10 µM, 20 µM, 50 µM, 70 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate for exactly 15 to 20 hours at 37°C, 5% CO₂. Reasoning: This timeframe captures the maximum G2/M accumulation. Extending past 20 hours will cause the cells to undergo apoptosis, shifting the population to a sub-G1 peak[4].

Protocol B: Flow Cytometry Analysis (PI Staining)

Causality Focus: Precise stoichiometric binding of DNA.

  • Harvesting: Collect the cell suspension and centrifuge at 300 x g for 5 minutes. Wash the pellet once with ice-cold PBS[3].

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. While gently vortexing, dropwise add 1 mL of absolute ethanol to achieve a final concentration of ~70%.

    • Reasoning: Dropwise addition prevents cell clumping. 70% ethanol dehydrates the cells, coagulating proteins to lock cellular architecture in place while permeabilizing the membrane for the dye.

  • Storage: Incubate at -20°C for a minimum of 2 hours (can be stored up to a week).

  • Staining Preparation: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol carefully. Wash twice with cold PBS to rehydrate the cells.

  • PI/RNase Staining: Resuspend the pellet in 0.5 mL of PI/RNase staining buffer (typically 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Reasoning: Propidium Iodide intercalates into all double-stranded nucleic acids. Without RNase A, PI will bind to cellular RNA, artificially inflating the fluorescence signal and destroying the resolution between the 2N and 4N peaks[3].

  • Incubation & Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze immediately on a flow cytometer using a low flow rate. Gate out doublets using a PI-Area vs. PI-Width plot, and quantify the percentage of cells in the G0/G1 (2N), S, and G2/M (4N) phases.

Protocol C: Orthogonal Validation via In Vitro Tubulin Polymerization

Causality Focus: Isolating the direct molecular target.

To confirm that the 4N peak observed in Protocol B is specifically M-phase arrest driven by microtubule disruption, perform a cell-free tubulin polymerization assay[2].

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Addition: Add oxaline (e.g., 10-50 µM) to the test wells. Add Colchicine (10 µM) to positive control wells, and vehicle (DMSO) to negative control wells.

  • Initiation: Add tubulin (final concentration ~3 mg/mL) to the wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

    • Interpretation: Vehicle controls will show a classic sigmoidal nucleation and polymerization curve. Oxaline-treated wells will demonstrate a dose-dependent flattening of this curve, proving direct inhibition of tubulin assembly[2].

References

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. PubMed (National Institutes of Health). URL:[Link]

  • Effects of oxaline and neoxaline on cell cycle progression. ResearchGate. URL: [Link]

  • Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds. MDPI. URL: [Link]

Sources

Method

Application Note: Standardized Reconstitution and In Vitro Dilution Protocol for Oxaline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, Cytotoxicity Assays, and Cell Cycle Analysis Executive Summary & Pharmacological Context Oxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, Cytotoxicity Assays, and Cell Cycle Analysis

Executive Summary & Pharmacological Context

Oxaline is a complex indole alkaloid metabolite originally isolated from Penicillium oxalicum and various marine fungi [1, 2]. In pharmacological research, oxaline is highly valued for its potent antimitotic and antiproliferative properties. Mechanistically, oxaline disrupts cytoplasmic microtubule assembly by inhibiting the polymerization of tubulin heterodimers, which subsequently arrests the cell cycle at the G2/M phase [1, 3, 4].

Because oxaline is highly lipophilic and insoluble in aqueous environments (such as standard cell culture media), it must be initially dissolved in a high-polarity organic solvent. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature, allowing it to dissolve the alkaloid while remaining miscible in aqueous media [2]. However, improper dilution of DMSO-solubilized oxaline can lead to localized precipitation, compound degradation, or solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol for the preparation and dilution of oxaline to ensure scientific integrity and reproducible in vitro data.

Mechanism of Action Visualization

Pathway Oxaline Oxaline (Alkaloid) Inhibition Inhibition Oxaline->Inhibition Binds Tubulin Tubulin Heterodimers Polymerization Microtubule Assembly Tubulin->Polymerization Normal State Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption Inhibition->Polymerization Blocks

Fig 1. Mechanism of oxaline-induced G2/M cell cycle arrest via tubulin inhibition.

Physicochemical Properties

Understanding the quantitative properties of oxaline is critical for accurate molarity calculations and storage.

Table 1: Quantitative Chemical Profile of Oxaline

PropertyValue / Description
Chemical Name Oxaline
CAS Number 55623-37-5 [2]
Molecular Formula C₂₄H₂₅N₅O₄
Molecular Weight 447.5 g/mol [1, 2]
Appearance White solid
Solubility Profile Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water [1, 2]
Purity Requirement ≥95% (HPLC) for in vitro assays

Experimental Workflow & Protocol Design

To maintain the structural integrity of oxaline and prevent experimental artifacts, the protocol is divided into two distinct phases: Master Stock Preparation and Aqueous Dilution .

Workflow A Lyophilized Oxaline B 10 mM Master Stock (Anhydrous DMSO) A->B Reconstitute C Single-Use Aliquots (-80°C Storage) B->C Prevent freeze-thaw D Intermediate Dilution (100X in DMSO) C->D Thaw on ice E Final Culture Media (≤0.1% DMSO) D->E Dropwise addition

Fig 2. Standardized workflow for oxaline reconstitution and serial dilution.

Phase 1: Preparation of 10 mM Master Stock Solution

Causality & Rationale: DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, absorbed atmospheric water will cause the lipophilic oxaline to spontaneously hydrolyze or precipitate out of solution over time. Therefore, anhydrous DMSO (≥99.9% purity) must be used. Furthermore, complex alkaloids are sensitive to thermal stress; creating single-use aliquots prevents structural degradation caused by repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized oxaline vial (stored at -20°C) to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing moisture into the vial.

  • Calculation: To prepare a 10 mM (10 mmol/L) stock solution from 1 mg of oxaline (MW = 447.5 g/mol ):

    • Volume (µL) =[Mass (mg) / (MW × Concentration (M))] × 1000

    • Volume =[1 mg / (447.5 g/mol × 0.010 M)] × 1000 = 223.5 µL

  • Solubilization: Add exactly 223.5 µL of anhydrous DMSO to the 1 mg vial.

  • Agitation: Vortex gently for 30–60 seconds. If the solid persists, sonicate the vial in a room-temperature water bath for 2 minutes.

  • Self-Validation Checkpoint: Visually inspect the solution against a dark background. The solution must be completely clear. Any turbidity indicates incomplete solubilization or moisture contamination.

  • Aliquot & Storage: Dispense the master stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes (to protect from light). Store immediately at -80°C.

Phase 2: Serial Dilution for In Vitro Cell Culture

Causality & Rationale: Directly pipetting a 10 mM DMSO stock into aqueous cell culture media causes a rapid solvent exchange, forcing the hydrophobic oxaline to crash out of solution (localized precipitation). To prevent this, an intermediate dilution in DMSO is required. Additionally, the final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) . Higher concentrations of DMSO alter cell membrane permeability, induce spontaneous differentiation, and trigger apoptosis, which confounds the actual pharmacological effect of oxaline [1].

Step-by-Step Methodology:

  • Thawing: Thaw a single 10 µL aliquot of the 10 mM master stock on ice.

  • Intermediate Dilution: If your target final concentration in the well is 10 µM, first create a 1000X intermediate stock (10 mM is already 1000X of 10 µM). If your target is 1 µM, dilute the 10 mM stock 1:10 in anhydrous DMSO to create a 1 mM intermediate stock.

  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C.

  • Aqueous Integration: Add the intermediate DMSO stock to the pre-warmed media at a 1:1000 ratio (e.g., 1 µL of intermediate stock into 999 µL of media).

    • Critical Technique: Add the DMSO stock dropwise directly into the center of the media volume while simultaneously vortexing the tube at low speed. This ensures immediate dispersion and prevents localized crashing.

  • Self-Validation Checkpoint (Vehicle Control): You must prepare a parallel vehicle control. Add 1 µL of pure anhydrous DMSO to 999 µL of media. If the vehicle control exhibits cytotoxicity during the assay, the assay is invalid, as the solvent limits have been breached.

  • Application: Immediately apply the oxaline-treated media to the seeded cells (e.g., Jurkat or RAW 264.7 cells) and incubate for the desired duration (typically 24–48 hours) [1].

Quality Control & Troubleshooting Matrix

To ensure the protocol remains a self-validating system, use the following matrix to diagnose and correct experimental deviations.

Table 2: Troubleshooting and Corrective Actions

Observation / ErrorMechanistic CauseCorrective Action / Validation
Cloudiness in Media Localized precipitation due to rapid solvent exchange or cold media.Ensure media is pre-warmed to 37°C. Add intermediate stock dropwise while vortexing. Measure absorbance at 600 nm to check for turbidity.
High Toxicity in Control Wells DMSO concentration exceeded cellular tolerance (>0.1% v/v).Recalculate dilution factors. Ensure the final DMSO concentration is rigorously kept ≤0.1% v/v.
Loss of Efficacy Over Time Oxaline degradation due to freeze-thaw cycles, moisture, or light exposure.Discard compromised stock. Prepare fresh master stock using anhydrous DMSO and store in single-use amber aliquots at -80°C.

References

  • Extraction and Preservation Protocol of Anti-Cancer Agents from Marine World Source: Hilaris Publisher URL:[Link]

  • Hatsusamides A and B: Two New Metabolites Produced by the Deep-Sea-Derived Fungal Strain Penicillium steckii FKJ-0213 Source: MDPI URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving oxaline yield in penicillium oxalicum fermentation

Welcome to the Technical Support Center for Fungal Fermentation & Alkaloid Biosynthesis . As a Senior Application Scientist, I have designed this portal to address the complex biochemical and engineering challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fungal Fermentation & Alkaloid Biosynthesis . As a Senior Application Scientist, I have designed this portal to address the complex biochemical and engineering challenges associated with scaling up oxaline production in Penicillium oxalicum.

Oxaline is a highly sought-after fungal alkaloid known for inhibiting tubulin polymerization, making it a critical target for anti-cancer drug development[1]. However, its biosynthesis is a multi-step, energy-intensive process that is highly susceptible to environmental bottlenecks. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your fermentation yields.

Biosynthetic Pathway Diagnostics

To troubleshoot yield, you must first understand the assembly line. Oxaline is not synthesized directly; it is the final product of a sequential pathway originating from primary metabolites.

BiosyntheticPathway Precursors L-Tryptophan + L-Histidine + DMAPP RoqC Roquefortine C Precursors->RoqC NRPS & Prenyltransferase RoqL Roquefortine L (Hydroxylamine Intermediate) RoqC->RoqL OxaD (Indolic Nitrone Synthase) GlandB Glandicoline B RoqL->GlandB OxaH (P450 Hydroxylase) Meleagrin Meleagrin GlandB->Meleagrin OxaG (O-methyltransferase) Oxaline Oxaline Meleagrin->Oxaline OxaC (Enol O-methyltransferase)

Fig 1. Oxaline biosynthetic pathway in P. oxalicum highlighting key enzymatic conversions.

Troubleshooting Guide: Overcoming Yield Bottlenecks

Q: My P. oxalicum culture produces high biomass, but the final oxaline yield is negligible. What went wrong? A: You are likely experiencing catabolite repression . Secondary metabolism is an evolutionary stress response triggered by nutrient depletion. If your media contains excess readily metabolizable carbon (e.g., high glucose), the fungus remains locked in the exponential growth phase (trophophase) and will not transcribe the oxa gene cluster.

  • Resolution: Shift to a fractional factorial design. Studies show that reducing the initial nutrient concentration to 10%–60% of standard mycological media forces an earlier transition into the production phase (idiophase), drastically improving secondary metabolite yields[2].

Q: LC-MS analysis shows a massive accumulation of Meleagrin, but very little Oxaline. How do I push the pathway forward? A: This indicates a bottleneck at the final enzymatic step. The conversion of meleagrin to oxaline is catalyzed by OxaC , an enol O-methyltransferase[3]. Methyltransferases require S-adenosylmethionine (SAM) as a methyl donor. If the intracellular SAM pool is depleted, OxaC cannot function, causing its substrate (meleagrin) to pool.

  • Resolution: Supplement your fermentation broth with L-methionine (a direct precursor to SAM) during the mid-log phase. This drives the thermodynamic equilibrium forward, enabling OxaC to complete the terminal methylation[3].

Q: I am detecting Roquefortine C, but no downstream products (Glandicolines, Meleagrin, Oxaline) are present. What is the limiting factor? A: The oxidation of Roquefortine C to Roquefortine L (and subsequently Glandicoline B) is mediated by OxaD , a versatile indolic nitrone synthase[4]. OxaD is a flavin-dependent oxidase that requires specific oxidative conditions to function.

  • Resolution: Your bioreactor is likely oxygen-limited. Increase the dissolved oxygen (DO) tension by adjusting the impeller speed or sparge rate to maintain DO above 30% air saturation, ensuring OxaD has the necessary oxygen to catalyze nitrone formation[4].

Quantitative Data: Fermentation Optimization Parameters

To maximize oxaline yield, standard laboratory conditions must be abandoned in favor of stress-inducing parameters. Below is a summary of optimized variables derived from chemometric analyses of P. oxalicum F30[2].

ParameterStandard ConditionOptimized ConditionMechanistic Causality
Nutrient Concentration 100%10% – 60%Triggers early nutrient depletion, lifting catabolite repression to initiate the idiophase[2].
Saline Concentration 100%20%Induces mild osmotic stress, acting as an environmental elicitor for the oxa biosynthetic gene cluster[2].
Temperature 25 °C30 °CEnhances the thermodynamic kinetics of late-stage tailoring enzymes like OxaC and OxaG[2].
Fermentation Time 7 days14 – 21 daysProvides a sufficient temporal window for the sequential, multi-step enzymatic conversions required for oxaline[2].
Initial pH 5.0 (Uncontrolled)6.0 – 8.0Maintains the chemical stability of intermediate alkaloids and optimizes the local pH for methyltransferase activity[2].

Self-Validating Experimental Protocol: Precursor-Directed Fermentation

A robust protocol must verify its own success at every stage. Follow this self-validating workflow to ensure high-yield oxaline production and extraction.

FermentationWorkflow Step1 1. Seed Culture (PDA to PDB, 25°C, 7 days) Step2 2. Scale-Up Fermentation (pH 6.0-8.0, 30°C, 14 days) Step1->Step2 Inoculation (Check Viability) Step3 3. Precursor Feeding (L-Trp, L-His, L-Met at Idiophase) Step2->Step3 Nutrient Depletion Trigger Step4 4. Solid-Phase Extraction (C18 Cartridge, MeOH Elution) Step3->Step4 Harvest Broth Step5 5. HPLC-UV-MS Validation (Quantify against Internal Std) Step4->Step5 Eluate Analysis

Fig 2. Self-validating experimental workflow for oxaline fermentation and extraction.

Step 1: Seed Culture Preparation

  • Action: Inoculate P. oxalicum spores into 500 mL of Potato Dextrose Broth (PDB). Incubate at 25°C at 150 rpm for 7 days[1].

  • Validation Gate: Measure the dry cell weight (DCW). Do not proceed to scale-up unless DCW exceeds 5 g/L, ensuring sufficient viable biomass.

Step 2: Scale-Up to Optimized Bioreactor Conditions

  • Action: Transfer the seed culture (10% v/v) into a bioreactor containing the optimized medium (20% saline, 60% nutrients, pH 6.0)[2]. Maintain at 30°C.

  • Validation Gate: Continuously monitor Dissolved Oxygen (DO) and pH. A sudden spike in DO indicates the exhaustion of primary carbon sources, validating the transition from trophophase to idiophase.

Step 3: Targeted Precursor Feeding

  • Action: Upon entering the idiophase (typically Day 4-5), aseptically inject a sterile-filtered solution of L-Tryptophan, L-Histidine, and L-Methionine (1 mM final concentration). Causality: Trp and His provide the direct structural backbone for Roquefortine C, bypassing primary metabolic synthesis limits, while Met supplies the SAM cycle.

  • Validation Gate: Withdraw a 5 mL broth sample 24 hours post-feeding. Run a rapid HPLC assay to confirm the depletion of free L-Trp/L-His in the media, validating active cellular uptake.

Step 4: Solid-Phase Extraction (SPE)

  • Action: Harvest the broth at Day 14. Filter the mycelia. Pass the cell-free supernatant through a pre-conditioned C18 SPE cartridge. Wash with 25:75 H₂O/MeOH and elute the target alkaloid fraction with 100% Methanol[2].

  • Validation Gate: Spike the raw broth with a known concentration of an internal standard (e.g., reserpine) prior to SPE. Calculate the recovery rate of the standard in the final eluate to validate extraction efficiency.

Step 5: HPLC-UV-MS Quantification

  • Action: Analyze the methanolic extract using a C18 column with a linear gradient of 10–100% MeOH/MeCN in H₂O (0.1% formic acid)[5].

  • Validation Gate: Run a calibration curve using pure oxaline analytical standards. An R2>0.99 validates the quantitative accuracy of your yield calculations.

Frequently Asked Questions (FAQs)

Q: Can I use Penicillium chrysogenum instead of Penicillium oxalicum for oxaline production? A: No. While P. chrysogenum shares a highly homologous gene cluster for the production of roquefortine C and meleagrin, genomic sequencing reveals it entirely lacks the OxaC gene[3]. Without this second methyltransferase, the pathway terminates at meleagrin. You must use P. oxalicum (e.g., strain F30) or genetically engineer P. chrysogenum to heterologously express OxaC.

Q: How should I store the purified oxaline to prevent degradation before bioactivity screening? A: Oxaline, like many complex fungal alkaloids, is sensitive to photo-oxidation and acidic degradation. Store the purified fractions in amber glass vials at -20°C, dissolved in a neutral, anhydrous solvent such as HPLC-grade DMSO or Methanol[1].

Q: I am seeing toxic byproducts inhibiting the growth of my culture during late-stage fermentation. What can I do? A: Fungal cell factories often accumulate reactive 2-oxoaldehydes during extended fermentations, which can degrade key biosynthetic enzymes. A proven genetic engineering strategy to combat this is the overexpression of glyoxalase I and II genes, which detoxify these byproducts and prolong the functional lifetime of secondary metabolite synthases[6].

Sources

Optimization

Oxaline Application Support Center: Overcoming Aqueous Solubility Challenges

Target Audience: Researchers, scientists, and drug development professionals. Oxaline (CAS 55623-37-5) is a complex prenylated indole alkaloid originally isolated from the fungus Penicillium oxalicum[1]. It is highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Oxaline (CAS 55623-37-5) is a complex prenylated indole alkaloid originally isolated from the fungus Penicillium oxalicum[1]. It is highly valued in oncology and cell biology research because it potently inhibits tubulin polymerization, disrupting microtubule dynamics and inducing cell cycle arrest at the M phase[2][3]. However, its complex heterocyclic core renders it highly hydrophobic. While readily soluble in organic solvents like DMSO and dichloromethane[1], introducing oxaline into aqueous biological media often results in rapid precipitation, compromising assay reproducibility and data integrity.

As a Senior Application Scientist, I have designed this technical guide to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to successfully formulate oxaline for in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs

Q1: I diluted my 10 mM oxaline DMSO stock into DMEM cell culture media to a final concentration of 50 µM, and the solution turned cloudy. What happened? A1: You have exceeded the thermodynamic solubility limit of oxaline in water, leading to a "crash-out" or precipitation event. Causality: When a highly hydrophobic compound dissolved in a co-solvent (DMSO) is introduced into an aqueous environment, the water network rapidly extracts the DMSO. If the final concentration of the drug exceeds its intrinsic aqueous solubility, the hydrophobic regions of the oxaline molecules rapidly aggregate to minimize contact with water. To prevent this, you must either keep the final concentration below the precipitation threshold (typically <5 µM for oxaline in standard media) or employ a carrier system like polymeric micelles or self-assembling peptides (SAPs)[4].

Q2: How can I achieve working concentrations of >20 µM for my in vitro assays without exceeding the cytotoxic threshold of 0.1% DMSO? A2: Direct dilution cannot achieve this without carrier-mediated solubilization. We recommend encapsulating oxaline in amphiphilic diblock copolymers, such as mPEG-PDLLA-decyl. Causality: The hydrophobic poly(D,L-lactide) (PDLLA) core creates a microenvironment where oxaline can dissolve, while the hydrophilic poly(ethylene glycol) (PEG) corona interacts with the aqueous media, maintaining the micelle in stable suspension[5]. This phase segregation increases the apparent aqueous solubility of hydrophobic drugs by 40- to 50-fold[5], allowing you to deliver high doses of oxaline while keeping the DMSO concentration at 0%.

Q3: Will micellar encapsulation or cyclodextrins interfere with oxaline's ability to inhibit tubulin polymerization? A3: No, provided the release kinetics are accounted for. Causality: Solubilizing agents do not covalently modify the oxaline molecule. In in vitro cell cultures, the lipophilic nature of the cell membrane acts as a thermodynamic sink. Oxaline partitions out of the micellar core, diffuses across the lipid bilayer, and enters the cytoplasm where it competitively inhibits the binding of colchicine to tubulin[3]. Self-Validation Tip: Always include a "vehicle-only" control in your assays to validate that the carrier itself does not induce cytotoxicity or alter cell cycle progression.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to biological assays unless the validation steps confirm successful solubilization.

Protocol A: Step-wise Co-Solvent Dilution (For Low-Concentration Assays ≤5 µM)

Use this method only when low concentrations of oxaline are sufficient for your assay, ensuring DMSO levels remain ≤0.1%.

  • Stock Preparation: Reconstitute solid oxaline in 100% anhydrous DMSO to a stock concentration of 5 mM.

    • Validation: The solution must be optically clear with no particulate matter.

  • Intermediate Dilution: Prepare an intermediate dilution of 500 µM in 100% DMSO.

  • Media Warming: Warm the aqueous assay media (e.g., DMEM with 10% FBS) to 37°C.

    • Causality: Increased temperature enhances kinetic solubility during the mixing phase, preventing localized supersaturation.

  • Vortex Mixing: Add the 500 µM intermediate stock dropwise to the warmed media while vortexing vigorously to achieve the final desired concentration (e.g., a 1:100 dilution yields 5 µM oxaline in 1% DMSO; a 1:1000 dilution yields 0.5 µM in 0.1% DMSO).

  • Self-Validation Step: Centrifuge the final media at 10,000 × g for 5 minutes. Inspect the bottom of the tube. The absence of a visible white pellet confirms that oxaline has not crashed out and the solution is stable for immediate assay use[4].

Protocol B: Micellar Encapsulation using mPEG-PDLLA (For High-Concentration or In Vivo Assays)

Use this method to achieve high aqueous concentrations without solvent toxicity.

  • Co-dissolution: Dissolve 5 mg of oxaline and 50 mg of mPEG-PDLLA-decyl[5] in 2 mL of a volatile organic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin, uniform polymer-drug film on the flask wall.

    • Causality: This step forces the homogeneous co-localization of the hydrophobic drug and the hydrophobic blocks of the polymer, stripping away the solvent matrix.

  • Hydration: Hydrate the film by adding 5 mL of sterile PBS (pH 7.4) and sonicating in a water bath for 15 minutes at room temperature to induce self-assembly of the micelles.

  • Self-Validation Step: Filter the resulting micelle suspension through a 0.22 µm PES syringe filter. Measure the absorbance or use HPLC on the filtrate. If the concentration matches the theoretical yield (1 mg/mL oxaline), the encapsulation is successful, and large unencapsulated aggregates have been successfully excluded.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Oxaline Solubilization Strategies

Solubilization MethodMax Aqueous ConcentrationVehicle Toxicity RiskPreparation ComplexityRecommended Application
Direct DMSO Dilution ~1-5 µM (at 0.1% DMSO)High (if DMSO > 0.5%)LowLow-dose in vitro screening
mPEG-PDLLA Micelles >500 µMLowHighHigh-dose in vitro & in vivo
Self-Assembling Peptides >200 µMLowMediumTargeted drug delivery models

Part 4: Visualizing the Mechanisms

OxalinePathway Ox Oxaline (Hydrophobic Alkaloid) Tub Tubulin Monomers Ox->Tub Binds & Inhibits Poly Microtubule Polymerization Ox->Poly Blocks Tub->Poly Normal process Spindle Mitotic Spindle Formation Poly->Spindle Arrest Cell Cycle Arrest (M-Phase) Spindle->Arrest Disruption leads to Apop Apoptosis Arrest->Apop Prolonged arrest

Oxaline-mediated inhibition of tubulin polymerization leading to M-phase cell cycle arrest.

SolubilizationWorkflow Start Solid Oxaline DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Direct Method Micelle mPEG-PDLLA Micelle Encapsulation Start->Micelle Carrier Method Aqueous Aqueous Media (Cell Culture/In Vivo) DMSO->Aqueous Dilute >1:1000 Precipitation Precipitation / Crash Out DMSO->Precipitation Dilute <1:1000 (High Conc.) Micelle->Aqueous Hydrate & Disperse Success Stable Aqueous Solution Aqueous->Success Maintained Solubility

Decision tree for oxaline solubilization comparing direct DMSO dilution vs. micellar encapsulation.

References

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization, ResearchGate,[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid, PubMed Central (PMC),[Link]

Sources

Troubleshooting

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Welcome to the Technical Support Center for Alkaloid Chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating and quantifying oxaline and neoxaline .

These compounds are highly complex prenylated indole alkaloids featuring a unique indoline spiroaminal framework[1]. Derived from the roquefortine/meleagrin biosynthetic pathway in Penicillium and Aspergillus species[2][3], they are of immense interest in drug development due to their ability to inhibit tubulin polymerization and induce G2/M cell cycle arrest[2][4]. However, their structural similarity, basic nitrogen centers, and susceptibility to isomerization make them notoriously difficult to resolve using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide synthesizes field-proven methodologies, mechanistic explanations, and optimized protocols to ensure self-validating, reproducible separations.

Q1: Why do oxaline and neoxaline co-elute or show poor resolution on standard C18 columns? The Causality: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Because oxaline and neoxaline share nearly identical hydrophobic footprints (differing primarily in specific methylation and structural rearrangements of the spiroaminal core)[5], a purely hydrophobic stationary phase often fails to provide sufficient selectivity ( α ). The Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase facilitates orthogonal π−π (pi-pi) interactions with the highly conjugated dehydrohistidine and indole moieties of these alkaloids[5]. This secondary interaction mechanism exploits the subtle electronic differences between the two molecules, drastically improving baseline resolution.

Q2: I am experiencing severe peak tailing for both compounds. How do I correct this? The Causality: Both alkaloids contain basic nitrogen atoms within their spiroaminal and imidazole-derived rings. At a neutral mobile phase pH, these basic sites become protonated and interact strongly with ionized, unendcapped residual silanols ( SiO− ) on the silica matrix of the column via ion-exchange mechanisms. The Solution: You must suppress silanol ionization. Introduce an acidic modifier, specifically 0.1% Formic Acid (FA) , into both your aqueous and organic mobile phases[5][6]. Formic acid lowers the mobile phase pH to approximately 2.7, which is well below the pKa of typical surface silanols (pKa ~4.5). This neutralizes the silica surface and ensures the separation is governed purely by the intended stationary phase interactions, yielding sharp, symmetrical peaks.

Q3: During the total synthesis or extraction of neoxaline, I observe a split peak. What causes this? The Causality: Neoxaline can exist as both (E)

  • and (Z) -isomers at the dehydrohistidine double bond. Natural neoxaline is the (E) -isomer, but photoisomerization or synthetic pathways often yield a mixture of both[1][4]. The Solution: To resolve the (E) and (Z) isomers, utilize a shallower gradient profile (e.g., 15–55% Acetonitrile over 30 minutes) and monitor at a specific UV wavelength. Both isomers absorb strongly at 346–347 nm , which is highly characteristic of the meleagrin/oxaline chromophore[7].

Part 2: Quantitative Data & Method Summaries

To establish a robust analytical framework, compare the physicochemical targets and apply the optimized gradient method detailed below.

Table 1: Target Analyte Properties & Detection Parameters

CompoundMolecular FormulaMonoisotopic MassTarget BioactivityOptimal UV Detection
Oxaline C24​H25​N5​O4​ 447.1906 DaPotent M-phase arrest[2]229 nm, 285 nm, 347 nm
Neoxaline C23​H25​N5​O4​ 435.1906 DaTubulin inhibition[4]210 nm, 346 nm

Table 2: Optimized UHPLC Gradient Method for Spiroaminal Alkaloids Column: Phenomenex Luna Phenyl-Hexyl (5 µm, 250 × 4.6 mm) Flow Rate: 1.0 mL/min | Column Temp: 30°C

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.08515Initial
5.08515Isocratic hold
25.04555Linear gradient
28.00100Column wash
35.08515Re-equilibration

Part 3: Experimental Workflows & Protocols

Protocol: Extraction and High-Resolution Purification

This self-validating protocol ensures the integrity of the alkaloids from crude fungal broth to purified fractions.

Step 1: Matrix Extraction

  • Harvest the fermentation broth of Penicillium sp. or Aspergillus japonicus[1][7].

  • Adjust the broth to pH 8.0 using dilute NH4​OH to ensure the alkaloids are in their free-base form, maximizing partitioning into the organic phase.

  • Perform liquid-liquid extraction (LLE) using equal volumes of Ethyl Acetate (EtOAc) three times.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 35°C to avoid thermal degradation.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Re-dissolve the crude extract in 5% Methanol in Water.

  • Load onto a pre-conditioned C18 SPE cartridge.

  • Wash with 10% Methanol to elute highly polar impurities (sugars, amino acids)[8].

  • Elute the oxaline/neoxaline fraction using 60% Methanol. Lyophilize the eluate.

Step 3: Preparative HPLC Isolation

  • Reconstitute the SPE fraction in the initial mobile phase (15% Acetonitrile).

  • Inject onto the Phenyl-Hexyl preparative column.

  • Run the gradient specified in Table 2 (scaled for preparative flow rates, e.g., 15 mL/min for a 21.2 mm ID column)[5].

  • Collect fractions triggered by UV absorbance at 347 nm.

  • Confirm fraction purity via LC-ESI-MS (Positive ion mode, looking for [M+H]+ at m/z 448.2 for oxaline and 436.2 for neoxaline)[7].

Part 4: Visualizations of Logic and Mechanisms

Below is the logical workflow for optimizing the chromatographic separation of these complex metabolites.

HPLC_Workflow Extract Crude Fungal Extract (Roquefortine Pathway) StatPhase Stationary Phase: Phenyl-Hexyl (Enhances π-π interactions) Extract->StatPhase SPE Cleanup MobPhase Mobile Phase: MeCN / H2O (+ 0.1% Formic Acid) StatPhase->MobPhase Orthogonal Selectivity Resolution Target Resolution (Oxaline vs. Neoxaline) MobPhase->Resolution Suppress Silanol Tailing Oxaline Purified Oxaline (m/z 448.2) Resolution->Oxaline Neoxaline Purified Neoxaline (m/z 436.2) Resolution->Neoxaline

Caption: Logical workflow for the extraction and optimized HPLC resolution of oxaline and neoxaline.

Understanding the end-goal of isolating these compounds is critical. The diagram below illustrates the biological causality of why these specific alkaloids are highly sought after in oncology research.

MOA Alk Oxaline / Neoxaline Tub Tubulin Subunits Alk->Tub Direct Binding Poly Microtubule Polymerization Tub->Poly Inhibits Assembly Arrest G2/M Phase Cell Cycle Arrest Poly->Arrest Disrupts Mitotic Spindle

Caption: Mechanism of action for oxaline and neoxaline in human cancer cell lines.

Sources

Optimization

Technical Support Center: Preserving the Integrity of Oxazoline Compounds During Long-Term Storage

A Note on Terminology: The term "oxaline" is not standard in chemical literature. This guide pertains to compounds containing the oxazoline ring, a common five-membered heterocycle.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Terminology: The term "oxaline" is not standard in chemical literature. This guide pertains to compounds containing the oxazoline ring, a common five-membered heterocycle. Given the context of chemical stability, we have focused on this widely recognized structure. If you are working with a different specific molecule, the principles outlined here for minimizing degradation due to hydrolysis, oxidation, and other environmental factors will still be highly relevant.

Section 1: Understanding Oxazoline Stability - Core Principles & FAQs

This section addresses the fundamental chemical properties of the oxazoline ring and its susceptibility to degradation.

Q1: What are the primary chemical vulnerabilities of the oxazoline ring during storage?

A1: The oxazoline ring is generally considered robust and is stable against mild oxidation, reduction, and weak acids.[1][2] However, its stability can be compromised under certain conditions, leading to degradation. The two most significant pathways are:

  • Hydrolysis: This is the most common degradation pathway. The ring can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions. The process is often initiated by the protonation or alkylation of the nitrogen atom, which makes the ring more susceptible to nucleophilic attack by water.[3] This results in the formation of a hydroxyamide product, which will be inactive in reactions where the intact ring is required.[3]

  • Oxidation: While more resistant than many other heterocycles, the oxazoline ring is not entirely immune to strong oxidizing conditions.[1] The presence of atmospheric oxygen, especially in combination with light or trace metal impurities, can lead to slow oxidative degradation over extended periods.[4][5]

Q2: Why is -20°C storage recommended, and is it sufficient to prevent all degradation?

A2: Storing compounds at -20°C is a standard practice designed to slow down chemical reactions, including degradation processes.[4][6] Lowering the temperature reduces the kinetic energy of molecules, decreasing the rate of hydrolysis and oxidation.

However, -20°C storage is not a guarantee of indefinite stability . Several factors can still contribute to degradation over months or years:

  • Presence of Water: Trace amounts of moisture in the sample or from atmospheric humidity that enters the container can freeze, but sublimation and micro-environments of liquid water can still permit slow hydrolysis.

  • Temperature Fluctuations: "Frost-free" freezers undergo heating cycles to prevent ice buildup.[7] These temperature fluctuations can accelerate degradation more than a stable, albeit slightly higher, temperature.

  • Oxygen: Dissolved oxygen in a solution or oxygen in the container's headspace can still cause oxidation, even at low temperatures.[5]

  • Compound-Specific Instability: The stability of an oxazoline-containing molecule is also highly dependent on its other functional groups. Some compounds are inherently less stable, regardless of the storage temperature.[8][9]

Q3: My oxazoline compound is a solid powder. Is it still susceptible to degradation at -20°C?

A3: Solid-state degradation is generally much slower than degradation in solution. However, it is not nonexistent. The primary risk for a solid powder is exposure to atmospheric moisture and oxygen. If the container is not properly sealed, the compound can slowly adsorb moisture from the air each time the freezer is opened, creating a micro-environment where hydrolysis can occur. Therefore, proper handling and storage protocols are just as critical for solids as they are for solutions.

Section 2: Best Practices for Long-Term Storage at -20°C

This section provides actionable protocols to maximize the shelf-life of your oxazoline compounds.

Q4: What is the single most important step I can take to prevent degradation?

A4: Proper aliquoting and packaging. Never work directly from your bulk stock container for daily experiments. Frequent opening and closing of the main container introduces moisture, oxygen, and potential contaminants, which are the primary drivers of degradation.[10]

Protocol: Aliquoting for Long-Term Storage
  • Environment: Perform the aliquoting process in a controlled, dry environment, such as a glove box or a bench with a flow of dry inert gas (argon or nitrogen). If this is not possible, work quickly on a clean, dry bench on a day with low ambient humidity.

  • Container Selection: Use high-quality, small-volume amber glass vials with PTFE-lined screw caps.[5]

    • Glass: It is more chemically inert than plastic and provides a better barrier against moisture and oxygen.[4]

    • Amber Color: This protects the compound from light, preventing potential photolytic degradation during handling.[10]

    • PTFE-lined Caps: Polytetrafluoroethylene (PTFE) offers excellent chemical resistance and creates a superior airtight seal.

  • Aliquot Size: Prepare single-use aliquots. The ideal volume is the amount you would typically use for one or two experiments. This avoids the need to thaw and re-freeze a sample, a major source of degradation.[7]

  • Inert Gas Overlay (Critical for High-Purity Samples): Before sealing the vial, flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.[11] This displaces oxygen and moisture, creating an inert atmosphere. Seal the cap tightly immediately after.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), lot number, and the date it was prepared. Use a freezer-proof label.

  • Secondary Containment: Place the labeled aliquots in a labeled, freezer-safe storage box. This organizes the samples and provides an extra layer of protection.[12]

Q5: Should I store my oxazoline compound as a solid or dissolved in a solvent?

A5: For maximum long-term stability, storing the compound as a dry, crystalline solid is almost always superior. Solutions introduce the solvent as a potential reactant (e.g., hydrolysis in aqueous solutions) and can accelerate degradation pathways. If you must store it in solution, choose a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) in which the compound is known to be stable. Avoid aqueous buffers for long-term storage unless stability has been explicitly verified.

Q6: What type of freezer should I use?

A6: A manual-defrost, laboratory-grade freezer that maintains a stable temperature is ideal.[7] Avoid "frost-free" household freezers if possible, due to their temperature cycling.[7] Place your samples in the center of the freezer, away from the door, to minimize exposure to temperature fluctuations when the door is opened.

Section 3: Troubleshooting Common Storage-Related Issues

This section provides a logical framework for diagnosing problems that may arise from compound degradation.

Q7: My experiment is giving inconsistent or no results. How do I know if my stored oxazoline compound is the problem?

A7: This is a common issue where compound integrity is the first suspect.

Troubleshooting Steps:

  • Use a Fresh Aliquot: Discard the currently used vial and retrieve a new, previously unopened aliquot from the freezer. Allow it to equilibrate to room temperature before opening to prevent condensation from forming inside. Repeat the experiment. If it now works, the previous vial was likely compromised by repeated freeze-thaw cycles or improper handling.

  • Run a Control: If possible, test your suspect compound alongside a freshly prepared solution from a new, unopened bottle or a recently purchased lot. If the new lot works and the old one doesn't, degradation of your stored stock is highly probable.

  • Analytical Verification: The most definitive way to confirm degradation is through analytical chemistry. Analyze your sample using a technique like HPLC, LC-MS, or NMR spectroscopy.[13][14] Compare the resulting data to a reference standard or the data from when the material was new. Look for:

    • A decrease in the area of the main peak (loss of parent compound).

    • The appearance of new peaks (degradation products).

    • Changes in spectroscopic signatures (e.g., new signals in NMR).

Q8: I ran an HPLC of my stored sample and see a new, more polar peak. What could it be?

A8: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is a classic sign of hydrolysis . The ring-opening of the oxazoline to form the corresponding hydroxyamide introduces hydroxyl and amide groups, which are more polar than the original cyclic structure, causing it to elute earlier from the HPLC column.[3]

Q9: My solid compound, which was a white powder, now appears slightly yellowed and clumpy. What does this indicate?

A9: This often points to two issues:

  • Clumping: This is a strong indicator of moisture absorption. The container seal may be inadequate, or the compound was handled in a humid environment.

  • Color Change: This can be a sign of slow oxidation or photolytic degradation, which often produces colored impurities.[15] This is more common if the compound was not stored in an amber vial or was exposed to light during handling.

Section 4: Quality Control & Stability Assessment

For critical applications, it is essential to have a proactive approach to monitoring the stability of your stored compounds.

Q10: How can I set up a simple stability study for my critical oxazoline compound?

A10: A formal stability study is a systematic process to determine a re-test period or shelf life.[16][17] You can run a simplified version in your own lab.

Protocol: Basic In-House Stability Study
  • Establish Baseline (T=0): Upon receiving a new batch of the compound, dissolve a small amount and immediately run a full analytical characterization. This is your "golden standard" reference.

    • Recommended Tests: HPLC-UV for purity (measure peak area %), LC-MS to confirm mass and identify any minor impurities, and ¹H NMR for structural confirmation.[13][14]

  • Prepare Study Aliquots: Prepare a set of identical aliquots following the best practices in Section 2 (amber vials, inert gas, etc.).

  • Set Storage Conditions: Store these aliquots under your intended long-term condition (-20°C). It can also be useful to store a few aliquots under "accelerated" conditions (e.g., 4°C or even room temperature, protected from light) to see if degradation happens more quickly.[16][18]

  • Define Timepoints: Plan to test an aliquot at set intervals. For a -20°C study, typical timepoints might be 3 months, 6 months, 12 months, and 24 months.[18]

  • Test and Compare: At each timepoint, pull one aliquot, allow it to come to temperature, and re-run the same analytical tests you performed at T=0.

  • Evaluate: Compare the results to your T=0 baseline. Set an acceptable limit for purity loss (e.g., purity must not drop below 95%). If the purity drops below your limit, the remaining stock should be considered expired.

Data Summary: Sample Stability Study Plan
ParameterSetting / MethodPurpose
Storage Conditions -20°C ± 5°C (long-term)Simulates intended storage.
4°C ± 2°C (accelerated)Provides early warning of potential instability.
Timepoints 0, 3, 6, 12, 24 monthsMonitors degradation over time.
Container 1.5 mL Amber Glass Vial, PTFE-lined capEnsures optimal protection.[5]
Atmosphere Headspace flushed with ArgonPrevents oxidative degradation.[11]
Primary Assay (Purity) HPLC-UVQuantifies the parent compound and detects degradation products.[14]
Identity Confirmation LC-MSConfirms mass of parent compound and helps identify degradants.[13]
Structural Integrity ¹H NMR SpectroscopyDetects subtle changes to the chemical structure.[14]

Visualizations

Diagram 1: Primary Degradation Pathway - Hydrolysis

Hydrolysis cluster_0 Oxazoline Ring cluster_1 Degradation Trigger cluster_2 Degradation Product Oxazoline Intact Oxazoline (Stable) H2O H₂O / H⁺ (Water/Acid) Oxazoline->H2O Exposure to moisture Hydroxyamide Hydroxyamide (Ring-Opened, Inactive) H2O->Hydroxyamide Hydrolytic Cleavage

Caption: The primary degradation route for oxazolines is hydrolysis.

Diagram 2: Recommended Long-Term Storage Workflow

StorageWorkflow Start Receive Bulk Compound PrepEnv Work in Dry Environment Start->PrepEnv Aliquot Aliquot into Single-Use Amber Glass Vials PrepEnv->Aliquot InertGas Flush Headspace with Argon or Nitrogen Aliquot->InertGas Seal Seal Tightly with PTFE-lined Cap InertGas->Seal Label Label Clearly (Name, Date, Lot#) Seal->Label Store Place in Labeled Box in Stable -20°C Freezer Label->Store End Ready for Long-Term Storage Store->End

Caption: Workflow for preparing oxazoline compounds for storage.

Diagram 3: Troubleshooting Logic Tree

Troubleshooting Start Unexpected Experimental Results? NewAliquot Repeat with a New, Unopened Aliquot Start->NewAliquot First Step Success Problem Solved: Previous aliquot was compromised. NewAliquot->Success Experiment Works Failure Still Fails: Suspect stock-wide degradation. NewAliquot->Failure Experiment Fails Analytical Perform Analytical QC (HPLC, LC-MS) Failure->Analytical Compare Compare to Reference Standard Analytical->Compare Degraded Result: DEGRADED (New peaks / Lower purity) Discard Stock. Compare->Degraded Mismatch OK Result: OK (Purity matches spec) Troubleshoot experiment. Compare->OK Match

Caption: Decision tree for troubleshooting experiment failure.

References

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447–476. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. Retrieved from [Link]

  • Mirza, T. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

  • Rottinghaus, G. E., et al. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Toxins, 15(8), 497. [Link]

  • Scribd. (n.d.). Factors Influencing Drug Stability. Retrieved from [Link]

  • Gant, T. G. (2001). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-portal.org. [Link]

  • Dutkiewicz, M., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Advances, 12(40), 26029-26038. [Link]

  • MDPI. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Retrieved from [Link]

  • e-Repositori UPF. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. Retrieved from [Link]

  • Moravek. (2023, October 24). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • World Health Organization. (2020). Safe storage and distribution. Retrieved from [Link]

  • Almac Group. (2025, February 15). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Retrieved from [Link]

  • Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 38(6), 326-335. [Link]

  • University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2022). STABILITY ASPECTS OF HERBAL FORMULATION. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • University of Illinois Veterinary Medicine. (2025, January 30). Pharmacist's Corner: Proper Storage and Handling of Medications. Retrieved from [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

Sources

Troubleshooting

Oxaline Application Support Center: Mitigating Non-Specific Cytotoxicity in Control Cell Lines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common hurdle in early-stage drug discovery: managing the off-target toxicity of potent natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common hurdle in early-stage drug discovery: managing the off-target toxicity of potent natural products.

Oxaline, a biologically active fungal indole alkaloid, is a highly effective anti-proliferative agent. However, its profound potency often translates into severe non-specific cytotoxicity in healthy control cell lines (e.g., 3T3 fibroblasts or HEK293 cells). This guide is designed to help you troubleshoot these issues, understand the mechanistic causality behind them, and implement self-validating protocols to widen your therapeutic window.

Part 1: Core Mechanism & The Cytotoxicity Challenge

Q1: Why does oxaline exhibit such high non-specific cytotoxicity in my non-cancerous control cell lines? A1: The cytotoxicity of oxaline is an inherent consequence of its mechanism of action. Oxaline, an O-methylated derivative of meleagrin isolated from Penicillium oxalicum1, acts as a potent tubulin polymerization inhibitor. It binds competitively at or near the colchicine-binding site on the β-tubulin subunit 2.

Causality: Microtubules are fundamental to mitotic spindle formation in all dividing eukaryotic cells. When oxaline disrupts cytoplasmic microtubule assembly, it universally induces cell cycle arrest at the G2/M phase 3. Because highly proliferative control cell lines (like 3T3 cells) rely heavily on microtubule dynamics for division, oxaline’s lack of tumor-cell selectivity inevitably triggers off-target apoptosis.

Q2: I previously used neoxaline without this level of control cell death. Why is oxaline so much more toxic? A2: While oxaline and neoxaline share a unique indoline spiroaminal framework, oxaline is several times more potent than neoxaline in cellular assays 4. Its structural modifications increase its lipophilicity, leading to rapid, indiscriminate cellular uptake. Researchers often apply neoxaline-optimized dosing regimens to oxaline, overshooting the maximum tolerated dose (MTD) and causing rapid cell death in control lines.

MOA A Oxaline Internalization B Colchicine Site Binding A->B C Polymerization Inhibition B->C D G2/M Phase Arrest C->D E Off-Target Cytotoxicity D->E

Caption: Oxaline Mechanism of Action: From Tubulin Binding to Non-Specific Cytotoxicity.

Part 2: Troubleshooting Guide: Widening the Therapeutic Window

Q3: How can I optimize my in vitro assay conditions to reduce control cell death while maintaining efficacy in target cancer cells? A3: To mitigate non-specific toxicity, you must establish a strict therapeutic window through kinetic control and cell synchronization, rather than relying solely on concentration adjustments.

  • Exposure Time Optimization: Toxicity is a function of both concentration and time. The G2/M arrest caused by oxaline increases time-dependently from 0 to 15–20 hours, after which cells undergo an irreversible apoptotic cascade (indicated by a spike in sub-G1 populations) 4. Limit continuous exposure to <15 hours for control lines, followed by a washout step.

  • Cell Synchronization: Synchronize control cells to the G0/G1 phase via serum starvation prior to oxaline exposure. Causality: Since oxaline specifically targets the mitotic (M) phase 3, temporarily arresting control cells in a non-dividing state will spare them from microtubule disruption during the assay window.

Quantitative Data Summary: Oxaline Cell Cycle Kinetics

Table 1: Time-dependent effects of Oxaline on cellular progression (Derived from Jurkat/3T3 assay baselines).

Exposure Time (h)Cellular PhenotypeCell Cycle StatusCytotoxicity Profile in Control Lines
0 – 5 Initial tubulin binding; early spindle disruptionNormal progressionNegligible
10 – 15 Peak tubulin polymerization inhibitionHigh G2/M ArrestLow to Moderate
15 – 20 Prolonged mitotic block; DNA fragmentation onsetPeak G2/M ArrestModerate (Reversible upon washout)
> 20 Irreversible apoptotic cascadeHigh Sub-G1 PopulationSevere / High Cytotoxicity

Part 3: Advanced Formulation & Delivery Strategies

Q4: If dose-titration and kinetic control fail, what formulation strategies can selectively deliver oxaline to target cells? A4: Free oxaline is highly hydrophobic and diffuses indiscriminately across all cell membranes. To bypass this, we must alter its biodistribution and cellular entry mechanisms:

  • Liposomal Encapsulation: Encapsulating hydrophobic tubulin inhibitors into PEGylated liposomes improves aqueous solubility and shifts cellular entry from passive diffusion to endocytosis 5. This drastically reduces rapid, non-specific accumulation in healthy control cells.

  • Antibody-Drug Conjugates (ADCs): Tubulin inhibitors are among the most successful cytotoxic payloads for ADCs 6. Conjugating oxaline to a monoclonal antibody via a cleavable linker allows targeted release exclusively within antigen-expressing target cells, completely sparing control lines lacking the antigen.

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Tubulin Polymerization Inhibition Assay

Purpose: To confirm oxaline's specific activity and establish the minimum effective concentration (MEC) before testing on control cells. Causality & Rationale: By using purified bovine brain tubulin, you isolate the direct biochemical interaction of oxaline, removing cellular uptake and efflux variables. This provides a self-validating baseline (biochemical IC50) to ensure your compound is active before attributing cell death to non-specific toxicity.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix (3 mg/mL purified tubulin in PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add oxaline (titrated from 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO <0.5%) and a positive control (Colchicine) 2.

  • Initiation & Measurement: Add the tubulin mix to the compounds to initiate polymerization. Immediately read the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

  • Validation: Polymerization is indicated by an increase in OD340. Oxaline will dose-dependently flatten the curve 3. The concentration that reduces the Vmax of polymerization by 50% is your biochemical IC50, which should serve as your cellular dosing floor.

Protocol 2: Liposomal Encapsulation of Oxaline (Thin-Film Hydration)

Purpose: To formulate oxaline for reduced non-specific passive diffusion into control cells. Causality & Rationale: By trapping the hydrophobic oxaline within the lipid bilayer of a 100nm liposome, you prevent it from immediately crashing out of solution or rapidly permeating the membranes of non-target cells 5.

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve oxaline and a lipid mixture (DSPC : Cholesterol : DSPE-PEG2000 at a 55:40:5 molar ratio) in a chloroform/methanol solvent mixture 5.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 40°C until a thin, dry lipid film forms on the flask's inner wall.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 10 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to generate uniform unilamellar vesicles.

  • Purification: Remove unencapsulated oxaline using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.

Workflow S1 Lipid + Oxaline S2 Rotary Evaporation S1->S2 S3 Hydration S2->S3 S4 Extrusion S3->S4 S5 Purification S4->S5

Caption: Workflow for Liposomal Encapsulation of Oxaline via Thin-Film Hydration.

References

  • [4] Effects of oxaline and neoxaline on cell cycle progression. Jurkat... - ResearchGate. 4

  • [3] Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - ResearchGate. 3

  • [1] Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds - PMC. 1

  • [2] Application Notes and Protocols for Neoxaline in Tubulin Polymerization Assays - Benchchem. 2

  • [5] How to reduce the toxicity of Tubulin inhibitor 26 in animal studies - Benchchem. 5

  • [6] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - MDPI. 6

Sources

Optimization

troubleshooting low purity in ethyl acetate extraction of oxaline

Technical Support Center: Oxaline Purification This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low purity issues during the ethyl acetate extracti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Oxaline Purification

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low purity issues during the ethyl acetate extraction of oxaline and related oxazoline compounds. Our focus is on diagnosing the root causes of contamination and providing robust, field-proven protocols to enhance the purity of your final product.

Troubleshooting Guide: Enhancing Oxaline Purity

This section is structured in a question-and-answer format to directly address the most common challenges observed during the liquid-liquid extraction (LLE) of oxaline with ethyl acetate.

Q1: I'm observing a thick, persistent emulsion layer between the aqueous and ethyl acetate phases that is preventing clean separation. How can I resolve this and prevent it in the future?

A1: Root Cause Analysis & Mitigation Strategy

Emulsion formation is a frequent challenge in LLE, arising when two immiscible liquids form a stable, dispersed system.[1] This is often caused by the presence of surfactant-like molecules (e.g., certain byproducts, lipids, or proteins) or by applying excessive mechanical energy during mixing.[2][3]

Expert Recommendation: Your primary goal should be prevention, as breaking a stable emulsion is more challenging than avoiding its formation.[2]

Preventative Measures:

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel 5-10 times.[3] This provides sufficient interfacial surface area for extraction without introducing the high shear forces that lead to emulsification.[2]

  • Pre-filtration: If your aqueous phase contains fine particulate matter, filter it before extraction. Solid particles can stabilize emulsions in a phenomenon known as a Pickering emulsion.[3]

Strategies for Breaking an Existing Emulsion:

  • Salting Out: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel.[2] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and disrupting the emulsion's stability.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at high speed is a highly effective method to force phase separation.[1][4]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper. This provides a surface for the dispersed droplets to coalesce.[3]

  • Thermal Shock: Gently warming or cooling the mixture can sometimes break an emulsion by altering viscosity and interfacial tension.[1][3] Use caution when heating volatile solvents like ethyl acetate.[3]

Workflow: Troubleshooting Emulsion Formation

G start Emulsion Observed gentle Allow to Stand (5-10 min) start->gentle brine Add Saturated Brine (10-20% of Aq. Volume) gentle->brine swirl Gently Swirl brine->swirl check1 Emulsion Broken? swirl->check1 centrifuge Centrifuge Mixture check1->centrifuge No success Proceed with Separation check1->success Yes check2 Emulsion Broken? centrifuge->check2 filter Filter through Glass Wool or Phase Separation Paper check2->filter No check2->success Yes filter->success fail Consult Advanced Methods (e.g., Solvent Addition, pH change)

Caption: A decision tree for resolving emulsions during extraction.

Q2: My final product is contaminated with polar impurities. How can I improve the selectivity of my ethyl acetate extraction?

A2: Leveraging pH to Control Solubility

Ethyl acetate is a moderately polar solvent and can co-extract polar impurities.[5] The most effective strategy to prevent this is to manipulate the pH of the aqueous phase before extraction. Many polar impurities are acidic or basic; by adjusting the pH, you can ionize these functional groups, rendering them highly water-soluble and virtually insoluble in the organic ethyl acetate layer.

Expert Recommendation: The ideal pH for extraction is one where your target compound (oxaline) is in a neutral, un-ionized state, while the impurities are ionized.

Step-by-Step Protocol: pH-Controlled Extraction

  • Determine pKa: Identify the pKa values of your oxaline product and key acidic/basic impurities.

  • Select Optimal pH:

    • If oxaline is a neutral compound and impurities are acidic, adjust the aqueous phase to a basic pH (e.g., pH 8-9) with a base like sodium bicarbonate. This will deprotonate the acidic impurities, trapping them in the aqueous layer.

    • If oxaline is neutral and impurities are basic, adjust the aqueous phase to an acidic pH (e.g., pH 4-5) with a dilute acid like HCl. This will protonate the basic impurities.

  • Perform Extraction: Proceed with the ethyl acetate extraction at this optimized pH.

  • Back-Washing: After separating the layers, "wash" the collected ethyl acetate phase with a fresh portion of the pH-adjusted aqueous solution to remove any remaining traces of ionized impurities.[6] Follow this with a brine wash to remove residual water.

The efficiency of extraction can be significantly influenced by pH. For instance, in the extraction of certain proteins, moving to a high alkaline pH (11-12) can maximize the extraction yield.[7][8] While the chemistry differs, it underscores the power of pH manipulation.

Q3: My purity analysis shows significant contamination from non-polar, grease-like impurities. What is the best approach to remove these?

A3: Pre-Extraction Washes and Post-Extraction Recrystallization

Non-polar impurities will have high solubility in ethyl acetate and cannot be easily removed by aqueous washing. The solution involves a multi-pronged approach targeting these impurities before and after the main extraction.

Expert Recommendation: A combination of a non-polar pre-wash and a carefully selected recrystallization solvent system is the most robust method.

1. Pre-Extraction Hexane Wash: Before extracting with ethyl acetate, perform a preliminary extraction of the aqueous phase with a non-polar solvent like hexane or heptane. Most non-polar impurities will partition into the hexane layer, which can then be discarded. Your oxaline product, being more polar, should remain in the aqueous phase.

2. Post-Extraction Recrystallization: Recrystallization is a powerful purification technique that separates compounds based on differences in their solubility at different temperatures.

Protocol: Optimizing Recrystallization for Oxaline

  • Solvent Screening: The ideal solvent is one in which oxaline is highly soluble at high temperatures but poorly soluble at low temperatures, while the non-polar impurities remain soluble even when cold.

    • Good Starting Solvents: Consider solvent systems like ethyl acetate/hexane, ethanol/water, or isopropanol.

  • Dissolution: Dissolve the impure, dried oxaline extract in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Slow cooling promotes the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.[6]

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Workflow: Complete Extraction & Purification Strategy

G cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction cluster_purify Final Purification aq_phase Aqueous Phase (Crude Oxaline) ph_adjust Adjust pH to Ionize Polar Impurities aq_phase->ph_adjust hexane_wash Wash with Hexane (Removes Non-Polars) ph_adjust->hexane_wash etac_ext Extract with Ethyl Acetate (Multiple times) hexane_wash->etac_ext combine Combine Organic Layers etac_ext->combine brine_wash Wash with Brine combine->brine_wash dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap recrystal Recrystallize from Optimal Solvent System evap->recrystal isolate Isolate & Dry Pure Crystals recrystal->isolate pure_oxaline Pure Oxaline isolate->pure_oxaline

Caption: A comprehensive workflow for high-purity oxaline isolation.

Frequently Asked Questions (FAQs)

Q: How does temperature affect my extraction? A: Increasing the extraction temperature generally increases the solubility of compounds and can speed up the extraction process.[9][10] However, this is often a double-edged sword. Higher temperatures can also increase the solubility of unwanted impurities and may lead to the thermal degradation of your target compound.[9][11] For most oxaline extractions, performing the procedure at room temperature (20-25°C) provides the best balance of efficiency and selectivity.[5]

Q: What is the optimal solvent-to-feed ratio for the extraction? A: A common starting point is a 1:1 volume ratio of ethyl acetate to the aqueous phase.[12] However, it is significantly more effective to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, three extractions using 50 mL of ethyl acetate each are more efficient than one extraction with 150 mL. An optimized ratio can enhance yield while minimizing solvent waste.[5][13]

Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment.

Technique Principle Primary Use Case for Oxaline Reference
Thin-Layer Chromatography (TLC) Differential partitioning on a stationary phase.Rapid, qualitative check for the presence of impurities during reaction monitoring and column chromatography fraction analysis.[6]
High-Performance Liquid Chromatography (HPLC) High-resolution separation on a column.Quantitative purity assessment (% purity), detection, and quantification of specific impurities. The method of choice for final product release.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Best for identifying and quantifying volatile or thermally stable impurities.[14][16]
Nuclear Magnetic Resonance (NMR) Analysis of nuclear spin in a magnetic field.Structural confirmation of the final product and identification of structurally related impurities.[17]

Q: How can I be sure my ethyl acetate is dry before evaporation? A: After washing the ethyl acetate layer with brine, treat it with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18] Add the drying agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed. Filter the dried solution before evaporating the solvent to prevent the drying agent from contaminating your product.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. Available at: [Link]

  • Effect of temperature on the extraction of soluble oxalate with water (a: bamboo; b: eucalyptus). ResearchGate. Available at: [Link]

  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions. Chromatography Online. Available at: [Link]

  • Optimize Ethyl Acetate Usage in Pharmaceutical Extractions. Patsnap. Available at: [Link]

  • Optimization of Conditions for Ethyl Acetate Extraction of Mono-, Di-, Triglycerides and Free Fatty Acids from Soapstock Using Response Surface Methodology. MDPI. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. MDPI. Available at: [Link]

  • Effects of alkaline extraction pH on amino acid compositions, protein secondary structures, thermal stability, and functionalities of brewer's spent grain proteins. DR-NTU, Nanyang Technological University. Available at: [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Progress on the impurities in Oxaliplatin. Pharmaceutical Practice Magazine. Available at: [Link]

  • Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. Available at: [Link]

  • Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. ResearchGate. Available at: [Link]

  • How to Optimize Ethyl Acetate Purity for Industrial Use. Patsnap. Available at: [Link]

  • Investigation of the effects of extraction temperature and time on bioactive compounds content from garlic (Allium sativum L.) husk. Frontiers. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Microtubule Depolymerization Assays: Oxaline vs. Colchicine

For researchers in cellular biology and oncology drug development, the dynamic instability of microtubules presents a prime therapeutic target. The intricate dance of tubulin polymerization and depolymerization is fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in cellular biology and oncology drug development, the dynamic instability of microtubules presents a prime therapeutic target. The intricate dance of tubulin polymerization and depolymerization is fundamental to cell division, motility, and intracellular transport. Its disruption can halt the proliferation of rapidly dividing cancer cells, making microtubule-targeting agents a cornerstone of many chemotherapeutic regimens.

This guide provides an in-depth comparison of two such agents, the well-established natural alkaloid, colchicine, and the fungal-derived compound, oxaline. Both molecules are known to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. Here, we will delve into their mechanisms of action, compare their potencies based on available data, and provide detailed, field-proven protocols for their evaluation in both in vitro and cellular microtubule depolymerization assays. Our goal is to equip you with the technical insights and practical methodologies necessary to make informed decisions in your research.

The Contenders: A Tale of Two Tubulin Binders

At the heart of this comparison are two molecules that, despite their different origins, converge on the same cellular target: the tubulin heterodimer.

Colchicine , an alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout.[1] Its mechanism as a potent anti-mitotic agent has been extensively studied. Colchicine binds to the β-subunit of tubulin at a specific locus known as the colchicine-binding site.[2] This binding event inhibits the incorporation of tubulin dimers into growing microtubules, thereby disrupting their formation.[2] At lower concentrations, colchicine can suppress the dynamic instability of microtubules, while at higher concentrations, it leads to their net depolymerization.[2]

Oxaline , a fungal alkaloid isolated from Penicillium oxalicum, is a more recently characterized compound with demonstrated anti-proliferative activity.[3][4] Structurally distinct from colchicine, oxaline has been shown to inhibit tubulin polymerization and arrest the cell cycle in the M phase.[3][4] Crucially, competitive binding assays have revealed that oxaline binds to or near the colchicine-binding site on tubulin, suggesting a similar mechanism of action.[3][4]

Mechanism of Action: A Shared Strategy of Disruption

Both oxaline and colchicine function as microtubule-destabilizing agents by preventing the polymerization of tubulin dimers into microtubules. This shared mechanism is initiated by their binding to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice. The consequence is a disruption of the dynamic equilibrium of microtubules, leading to a net depolymerization of the microtubule network. This collapse of the microtubule cytoskeleton has profound effects on the cell, most notably the failure to form a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).

cluster_0 Cellular Environment cluster_1 Inhibitory Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Disrupted Mitotic Spindle Inhibition of formation Oxaline / Colchicine Oxaline / Colchicine Oxaline / Colchicine->Tubulin Dimers Binds to Colchicine Site G2/M Phase Arrest G2/M Phase Arrest Disrupted Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of microtubule depolymerization by oxaline and colchicine.

Potency and Efficacy: A Comparative Look at the Data

CompoundAssay TypeSystemIC50Reference
Oxaline Anti-proliferativeJurkat cells8.7 µM[4]
Colchicine Anti-proliferativeJurkat cells6.8 nM[4]
Colchicine In vitro Tubulin PolymerizationPurified tubulin~1 µM[5]
Colchicine In vitro Tubulin PolymerizationPurified tubulin10.6 µM[6]

It is crucial to note that the IC50 values for oxaline and colchicine in Jurkat cells reflect their anti-proliferative activity, which is a downstream cellular consequence of microtubule disruption, and not a direct measure of their biochemical potency in inhibiting tubulin polymerization. The available data suggests that in a cellular context, colchicine is significantly more potent than oxaline at inhibiting cell proliferation.[4] The variation in the reported in vitro IC50 values for colchicine highlights the importance of conducting direct comparative studies under identical experimental conditions.

Off-Target Effects and Toxicity: A Critical Consideration

While both compounds target tubulin, their broader pharmacological profiles, including off-target effects and toxicity, are critical for their potential therapeutic applications.

Colchicine is known for its narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose. Its primary toxicities are gastrointestinal (nausea, vomiting, diarrhea), hematological (bone marrow suppression), and neuromuscular. These side effects can be dose-limiting.

Information regarding the specific off-target effects and toxicity profile of oxaline is currently limited in the scientific literature. Further investigation is required to fully characterize its safety profile and potential for off-target interactions.

Experimental Protocols: Your Guide to the Bench

To facilitate a direct and robust comparison of oxaline and colchicine in your own research, we provide the following detailed protocols for key microtubule depolymerization assays. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay directly measures the effect of inhibitors on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.

Prepare Reagents Prepare Reagents Set up Reactions Set up Reactions Prepare Reagents->Set up Reactions Tubulin, Buffers, GTP, Inhibitors Initiate Polymerization Initiate Polymerization Set up Reactions->Initiate Polymerization Add tubulin to pre-warmed plate Measure Absorbance Measure Absorbance Initiate Polymerization->Measure Absorbance 37°C in plate reader Data Analysis Data Analysis Measure Absorbance->Data Analysis Plot Absorbance vs. Time Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Fixation & Permeabilization Fixation & Permeabilization Compound Treatment->Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Primary & Secondary Antibodies Imaging & Analysis Imaging & Analysis Immunostaining->Imaging & Analysis Fluorescence Microscopy

Caption: Workflow for the cellular microtubule integrity assay.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips in a multi-well plate

  • Oxaline and Colchicine

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against α-tubulin (e.g., mouse monoclonal)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of oxaline, colchicine, or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Conclusion and Future Directions

Both oxaline and colchicine are valuable tools for researchers studying microtubule dynamics and their role in cellular processes. While colchicine is a well-characterized and highly potent inhibitor of tubulin polymerization, the available data suggests that oxaline, while acting on the same binding site, may have a different potency profile.

The lack of direct comparative data for in vitro tubulin polymerization inhibition and the limited information on oxaline's off-target effects represent key knowledge gaps. The protocols provided in this guide offer a robust framework for conducting such direct comparisons, which will be crucial for a more complete understanding of oxaline's potential as a research tool or therapeutic agent.

Future studies should focus on a head-to-head comparison of oxaline and colchicine in a standardized in vitro tubulin polymerization assay to definitively determine their relative potencies. Furthermore, comprehensive toxicological and off-target screening of oxaline is essential to assess its specificity and potential liabilities. As our understanding of the nuanced interactions between small molecules and the tubulin cytoskeleton expands, so too will our ability to develop more effective and targeted therapies for a range of diseases.

References

  • Koizumi, Y., Arai, M., Tomoda, H., & Ōmura, S. (2004). Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1693(1), 47–55. [Link]

  • ResearchGate. (2004). (PDF) Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. [Link]

  • Ravelli, R. B. G., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • PMC. (2018). Safety Profile of Oxaliplatin in 3,687 Patients With Cancer in China: A Post-Marketing Surveillance Study. [Link]

  • Giraudel, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11209. [Link]

  • PMC. (2021). An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4. [Link]

  • Finkelstein, Y., Aks, S. E., Hutson, J. R., Juurlink, D. N., Nguyen, P., Dubnov-Raz, G., Pollak, U., Koren, G., & Bentur, Y. (2010). Colchicine poisoning: the dark side of an ancient drug. Clinical toxicology (Philadelphia, Pa.), 48(5), 407–414.
  • Al-Dhfyan, A., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules (Basel, Switzerland), 27(24), 8793. [Link]

  • Barbee, S. J., Stone, J. J., & Hilaski, R. J. (1995). Acute inhalation toxicology of oxalyl chloride. American Industrial Hygiene Association journal, 56(1), 74–76. [Link]

  • Grothey, A. (2003). Oxaliplatin-safety profile: neurotoxicity. Seminars in oncology, 30(4 Suppl 15), 5–13.
  • Food Safety Commission of Japan. (2017). Risk Assessment Report Oxolinic acid (4th edition). [Link]

  • Cui, W., & Wang, W. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1142279. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • ResearchGate. (2021). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. [Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971. [Link]

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Comparative

comparing antiproliferative effects of oxaline and neoxaline

Comparative Technical Guide: Antiproliferative Dynamics of Oxaline vs. Neoxaline Introduction Fungal-derived indole alkaloids have become indispensable biochemical probes in oncology and cell biology. Among these, oxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: Antiproliferative Dynamics of Oxaline vs. Neoxaline

Introduction Fungal-derived indole alkaloids have become indispensable biochemical probes in oncology and cell biology. Among these, oxaline (isolated from Penicillium oxalicum) and neoxaline (isolated from Aspergillus japonicus) stand out due to their complex triazaspirocyclic scaffolds[1]. While structurally homologous, their distinct substitution patterns—specifically oxaline's C9-methoxy group—result in significantly divergent antiproliferative potencies[2]. As a Senior Application Scientist, selecting the right probe is critical for robust experimental design. This guide provides drug development professionals with an objective, data-driven comparison of their mechanisms, quantitative efficacies, and the self-validating protocols required to study them.

Mechanistic Causality: Tubulin Inhibition and M-Phase Arrest The primary antiproliferative mechanism for both compounds is the dynamic disruption of microtubule assembly. Competitive binding assays reveal that oxaline specifically targets the colchicine-binding site on tubulin dimers, rather than the vinblastine site[3]. By inhibiting tubulin polymerization, these alkaloids prevent the formation of a functional mitotic spindle.

This structural failure triggers the cell's Spindle Assembly Checkpoint (SAC), halting cell cycle progression. Crucially, co-treatment with CBP501 (a Cdc25C phosphatase inhibitor that abolishes the G2 checkpoint) does not bypass the arrest, proving that oxaline and neoxaline induce a strict M-phase arrest , not a G2-phase arrest[4]. Prolonged mitotic arrest (beyond 20 hours) invariably leads to apoptosis, evidenced by a rising sub-G1 cell population[5].

Mechanism Alkaloid Oxaline / Neoxaline Tubulin Tubulin Dimers (Colchicine Site) Alkaloid->Tubulin Polymerization Inhibit Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Failure Polymerization->Spindle Arrest M-Phase Arrest (SAC Activation) Spindle->Arrest Apoptosis Apoptosis (Sub-G1 Peak) Arrest->Apoptosis

Caption: Mechanistic pathway of oxaline and neoxaline inducing M-phase arrest via tubulin inhibition.

Quantitative Benchmarking: Antiproliferative Efficacy When selecting between these two compounds, potency is the primary differentiator. Experimental data in human T cell leukemia (Jurkat) models demonstrates that oxaline is approximately 5-fold more potent than neoxaline[1].

CompoundSource OrganismMolecular WeightIC₅₀ (Jurkat Cells, 48h)Primary Target Site
Oxaline Penicillium oxalicum447.5 g/mol 8.7 µMTubulin (Colchicine site)
Neoxaline Aspergillus japonicus435.5 g/mol 43.7 µMTubulin (Colchicine site)
Colchicine (Control)Colchicum autumnale399.4 g/mol 0.0068 µMTubulin (Colchicine site)

Data summarized from standardized MTT viability assays[1].

Self-Validating Experimental Protocols To ensure rigorous, reproducible results, researchers must utilize orthogonal assays. The following protocols are designed with built-in causality checks to validate the mechanism of action.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Validation) Causality Check: This cell-free assay isolates the protein-ligand interaction, proving that the antiproliferative effect is due to direct tubulin binding rather than upstream kinase inhibition or metabolic artifacts[3].

  • Preparation : Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition : Pre-incubate tubulin with varying concentrations of oxaline (e.g., 1-20 µM), neoxaline (10-100 µM), or colchicine (positive control) at 4°C for 10 minutes.

  • Polymerization Induction : Transfer the mixture to a 37°C temperature-controlled spectrophotometer.

  • Kinetic Readout : Measure absorbance at 340 nm every minute for 60 minutes.

  • Validation : A flattening of the absorbance curve indicates successful dose-dependent inhibition of tubulin polymerization[4].

Protocol 2: Flow Cytometry Cell Cycle Analysis (Phenotypic Validation) Causality Check: We strictly limit incubation to a 15-20 hour window. Beyond this temporal threshold, arrested cells undergo apoptosis, shifting the population to a sub-G1 peak and masking the primary G2/M arrest phenotype[5].

  • Cell Seeding : Seed Jurkat cells at 1×105 cells/mL in 96-well plates.

  • Treatment : Administer oxaline (8.7 µM) or neoxaline (43.7 µM). Include a vehicle control (DMSO <0.1%).

  • Incubation : Incubate at 37°C, 5% CO₂ for exactly 15-20 hours to capture peak mitotic arrest.

  • Fixation : Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining : Wash out ethanol, resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

  • Analysis : Run on a flow cytometer. Cells in G2/M will present double the DNA content (4n) relative to the G1 phase (2n).

Protocol 3: Reversibility & Checkpoint Isolation Assay Causality Check: To prove the mechanism is a dynamic equilibrium rather than immediate covalent toxicity, cells pre-treated with oxaline for 8 hours are washed and re-cultured in fresh media. A subsequent drop in the G2/M population from ~43.8% to ~4.0% confirms the reversibility of the tubulin binding[5].

Workflow Seed Seed Jurkat Cells (Log-phase growth) Treat Compound Treatment (Oxaline: 8.7 µM | Neoxaline: 43.7 µM) Seed->Treat Incubate Incubation (15-20h) Peak Mitotic Arrest Window Treat->Incubate Stain Ethanol Fixation & Propidium Iodide Staining Incubate->Stain Flow Flow Cytometry Analysis (Quantify 4n DNA content) Stain->Flow

Caption: Self-validating workflow for quantifying compound-induced cell cycle arrest using flow cytometry.

Conclusion Both oxaline and neoxaline serve as highly effective biological probes for interrogating microtubule dynamics and M-phase cell cycle checkpoints. While neoxaline provides a baseline for triazaspirocyclic activity, oxaline's superior potency makes it the preferred candidate for rigorous antiproliferative assays and downstream oncological drug development.

References *[1] An In-depth Technical Guide to the Natural Products Oxaline and Neoxaline - Benchchem. URL: *[5] Effects of oxaline and neoxaline on cell cycle progression. Jurkat... - ResearchGate. URL: *[3] Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - PubMed. URL: *[4] Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - ResearchGate. URL: *[2] Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. URL:

Validation

Comparative Guide: Oxaline vs. Paclitaxel Mechanisms on Tubulin Dynamics

Introduction: The Microtubule Paradox in Cancer Therapy Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their continuous polymerization and depolymerization—a process know...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Microtubule Paradox in Cancer Therapy

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their continuous polymerization and depolymerization—a process known as dynamic instability—is essential for mitotic spindle formation and chromosome segregation. Disrupting this dynamic equilibrium is a validated strategy in oncology and drug development.

This technical guide provides an in-depth comparative analysis of two distinct tubulin modulators: Oxaline , a fungal alkaloid derived from Penicillium oxalicum, and Paclitaxel , a plant-derived diterpene from Taxus brevifolia. While both agents ultimately trigger mitotic arrest and apoptosis, they operate via diametrically opposed mechanisms of action, highlighting the paradox that both hyper-stabilization and destabilization of microtubules are equally lethal to dividing cells.

Mechanistic Divergence: Destabilization vs. Stabilization

To effectively utilize these compounds in experimental models, researchers must understand their distinct binding kinetics and structural impacts on tubulin.

Oxaline (Microtubule Destabilizer)

Oxaline functions by actively inhibiting tubulin polymerization[1]. It competitively binds to the colchicine-binding site located at the intra-dimer interface of tubulin heterodimers[2]. By occupying this pocket, Oxaline induces a conformational change that prevents the heterodimer from adding to the growing plus-end of the microtubule. This disruption prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and arresting cells strictly in the M phase (without G2 arrest)[3].

Paclitaxel (Microtubule Stabilizer)

Conversely, Paclitaxel binds to the taxane site located on the inner surface of the β-tubulin subunit within already assembled microtubules[4]. This binding stabilizes the lateral contacts between adjacent protofilaments, drastically lowering the critical concentration of tubulin required for polymerization and completely inhibiting depolymerization[5]. The resulting hyper-stabilized microtubule networks form rigid, non-functional bundles during mitosis, leading to an aberrant exit from mitosis and subsequent apoptosis.

MOA Tubulin Tubulin Heterodimers (Free Pool) Microtubules Microtubule Polymer (Spindle Apparatus) Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Oxaline Oxaline (Colchicine Site) Oxaline->Tubulin Inhibits Polymerization Arrest Mitotic Arrest (M Phase) & Apoptosis Oxaline->Arrest Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubules Prevents Depolymerization Paclitaxel->Arrest

Opposing mechanisms of Oxaline and Paclitaxel on tubulin dynamics leading to M-phase arrest.

Comparative Pharmacodynamics & Quantitative Data

When designing comparative assays, it is critical to account for the differing target states (free dimers vs. assembled polymers) of these two molecules.

Pharmacodynamic FeatureOxalinePaclitaxel
Origin / Source Penicillium oxalicum (Fungal alkaloid)Taxus brevifolia (Plant diterpene)
Primary Target State Free Tubulin HeterodimersAssembled Microtubules
Binding Domain Colchicine-binding siteTaxane-binding site (β-tubulin)
Effect on Polymerization Inhibits assembly (Destabilizer)Enhances assembly (Stabilizer)
Cell Cycle Impact Strict M-phase arrest[6]G2/M-phase arrest
Phenotypic Result Depolymerized, diffuse microtubule networkHyper-stabilized, bundled microtubule asters

Experimental Workflows for Validating Tubulin Modulators

To objectively differentiate a destabilizer (Oxaline) from a stabilizer (Paclitaxel), researchers must employ orthogonal, self-validating assays. The following protocols are engineered to provide internal validation through strategic control placement.

Workflow Prep 1. Prepare Tubulin + GTP + PEM Buffer Incubate 2. Add Compounds (Oxaline / Paclitaxel) Prep->Incubate Measure 3. Kinetic Readout (37°C, 60 mins) Incubate->Measure Analyze 4. Analyze Vmax & Steady State Measure->Analyze

Self-validating high-throughput in vitro tubulin polymerization assay workflow.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality & Design: Tubulin polymerization is highly temperature-dependent and requires GTP as an energy source. By shifting the temperature to 37°C in the presence of GTP, tubulin spontaneously polymerizes. This assembly is tracked via fluorescence (using a reporter like DAPI that increases quantum yield when bound to microtubules) or absorbance (turbidity at 340 nm). Self-Validating System:

  • Negative Control (Vehicle): Establishes the baseline sigmoidal polymerization curve (nucleation lag, growth phase, steady-state equilibrium).

  • Positive Control 1 (Paclitaxel): Eliminates the nucleation lag phase and increases the steady-state Vmax​ , validating the assay's sensitivity to stabilizers.

  • Positive Control 2 (Oxaline): Flattens the curve and prevents the growth phase, validating sensitivity to destabilizers.

Step-by-Step Methodology:

  • Prepare a reaction mix containing purified porcine brain tubulin (3 mg/mL), 1 mM GTP, and 10% glycerol in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂). Rationale: EGTA chelates calcium (a potent inhibitor of polymerization), while Mg²⁺ and GTP are essential cofactors for dimer addition.

  • Pre-warm a 96-well half-area plate to 37°C in a kinetic microplate reader.

  • Dispense test compounds: Vehicle (DMSO <1%), Oxaline (10–50 µM), and Paclitaxel (10 µM) into designated wells.

  • Rapidly inject the tubulin reaction mix into the compound wells and immediately read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C.

Protocol 2: Competitive Radioligand Binding Assay

Causality & Design: Because Oxaline destabilizes microtubules, it likely binds to the colchicine or vinca domain. Using tritium-labeled colchicine ([³H]-colchicine), researchers can measure competitive displacement to map the specific binding pocket[2].

Step-by-Step Methodology:

  • Incubate purified tubulin (1 µM) with 5 µM [³H]-colchicine and varying concentrations of Oxaline (1–100 µM) in PEM buffer for 1 hour at 37°C.

  • Separate bound from free radioligand using rapid filtration through DEAE-cellulose filters. Rationale: Tubulin-[³H]-colchicine complexes bind tightly to the positively charged DEAE matrix, while free [³H]-colchicine washes through.

  • Quantify bound radioactivity via liquid scintillation counting. Oxaline will dose-dependently reduce the radioactive signal, confirming it shares the colchicine binding site.

Protocol 3: Cellular Microtubule Immunofluorescence

Causality & Design: To visualize the phenotypic consequences of tubulin modulation in living cells, immunofluorescence is utilized. The fixation method is the most critical variable here.

Step-by-Step Methodology:

  • Seed cells (e.g., HeLa or 3T3 fibroblasts) on glass coverslips and treat with IC₅₀ concentrations of Oxaline or Paclitaxel for 24 hours.

  • Fix cells with warm (37°C) 4% paraformaldehyde. Rationale: Cold fixation spontaneously depolymerizes microtubules, which would introduce a massive false-positive artifact in the Oxaline (destabilizer) group.

  • Permeabilize with 0.1% Triton X-100 and block with 5% BSA.

  • Stain with an anti-α-tubulin primary antibody, followed by a fluorophore-conjugated secondary antibody and DAPI (for DNA).

  • Expected Results: Paclitaxel-treated cells will show dense, bundled microtubule networks and multinucleated mitotic figures. Oxaline-treated cells will exhibit a diffuse, depolymerized cytoplasmic tubulin stain and arrested, condensed chromosomes typical of prometaphase.

References

  • An In-depth Technical Guide to the Natural Products Oxaline and Neoxaline - Benchchem. 1

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - PubMed (NIH). 3

  • Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - ResearchGate. 2

  • Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents? - MDPI. 6

  • Antitumor Extrolites Produced by Penicillium Species - Global Science Books. 5

  • Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds - PMC (NIH). 4

Sources

Comparative

A Comparative Analysis of Oxaliplatin's Cytotoxicity: Benchmarking IC50 Values Against Standard Chemotherapeutics

Introduction: The Quest for Potency in Oncology Drug Development In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) serves as a critical benchmark for evaluating the potency...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Potency in Oncology Drug Development

In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) serves as a critical benchmark for evaluating the potency of a potential therapeutic agent. This metric quantifies the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%. A lower IC50 value generally signifies a more potent compound, capable of exerting its effect at lower concentrations. This guide provides an in-depth comparison of the IC50 values of oxaliplatin, a third-generation platinum-based chemotherapeutic, against established agents like cisplatin, doxorubicin, and paclitaxel.

It is pertinent to distinguish oxaliplatin from oxaline, a fungal alkaloid that has also demonstrated antiproliferative properties by inhibiting tubulin polymerization.[1] While oxaline presents an interesting area of natural product research, this guide will focus on oxaliplatin due to its widespread clinical use and the extensive body of comparative data available.

This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and mechanistic insights to inform future research and development efforts in oncology.

Comparative Cytotoxicity: A Quantitative Look at IC50 Values

The cytotoxic efficacy of a chemotherapeutic agent can vary significantly across different cancer cell lines, reflecting the unique genetic and molecular landscapes of each tumor type. The following table summarizes the approximate IC50 values for oxaliplatin and standard chemotherapeutics against three commonly used cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

It is crucial to note that IC50 values are highly sensitive to experimental conditions, including cell seeding density, incubation time, and the specific assay used. Consequently, the values presented below are a synthesis of data from multiple sources and should be considered as representative rather than absolute.

CompoundCancer TypeCell LineApprox. IC50 (µM)Treatment Duration
Oxaliplatin ColorectalHCT1167.5 - 15048 hours[2][3]
BreastMCF-7~3424-72 hours[4]
LungA549Varies48 hours[5]
Cisplatin BreastMCF-70.65 - 4 (µg/mL)48 hours[6]
LungA549~4.97 (µg/mL)48 hours
Doxorubicin BreastMCF-7~2.524 hours[7]
LungA549> 2024 hours[7]
ColorectalHCT116Varies48 hours
Paclitaxel BreastMCF-7~5.56 (µg/mL)48 hours[8]
LungA549~10.18 (µg/L)Not specified[9]

Expert Insights: The wide range of reported IC50 values for oxaliplatin in HCT116 cells highlights the development of resistance, a significant challenge in chemotherapy.[2][3] The data also suggests that A549 cells exhibit a degree of resistance to doxorubicin, with an IC50 value exceeding 20 µM.[7] Such variations underscore the importance of cell line-specific context when evaluating drug potency.

Mechanisms of Action: A Tale of Different Targets

The cytotoxic effects of these chemotherapeutic agents are rooted in their distinct molecular mechanisms of action. While both oxaliplatin and cisplatin are platinum-based drugs that target DNA, their structural differences lead to variations in their biological activity and resistance profiles.

Oxaliplatin: DNA Adduct Formation and Cell Cycle Arrest

Oxaliplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[10] Upon entering the cell, the oxalate ligand is replaced by water molecules, activating the platinum atom to form covalent bonds with the N7 position of guanine and adenine bases in the DNA.[10] This results in both intra-strand and inter-strand cross-links, which create distortions in the DNA helix. These DNA lesions trigger cell cycle arrest and activate apoptotic pathways, often involving the p53 tumor suppressor protein and the release of cytochrome c from the mitochondria.[10]

Oxaliplatin_Mechanism Oxaliplatin Mechanism of Action Oxaliplatin Oxaliplatin Cell_Membrane Cellular Uptake Oxaliplatin->Cell_Membrane Aquation Aquation (Loss of Oxalate Ligand) Cell_Membrane->Aquation Activated_Oxaliplatin Activated Platinum Complex Aquation->Activated_Oxaliplatin DNA Nuclear DNA Activated_Oxaliplatin->DNA Binds to Guanine & Adenine DNA_Adducts DNA Adducts (Intra- and Inter-strand Cross-links) DNA->DNA_Adducts Replication_Block Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow MTT Assay Workflow for IC50 Determination Start Start Plate_Cells Plate Adherent Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate for 24h (Cell Adhesion) Plate_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h (Drug Exposure) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Remove Media & Add DMSO (Solubilize Formazan) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: Calculate % Viability Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Validation

The Tale of Two Alkaloids: A Structural and Functional Comparison of Oxaline and Meleagrin

A Guide for Researchers and Drug Development Professionals In the intricate world of fungal secondary metabolites, even the smallest structural variation can lead to profound differences in biological activity. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the intricate world of fungal secondary metabolites, even the smallest structural variation can lead to profound differences in biological activity. This guide delves into the fascinating case of oxaline and meleagrin, two closely related indole alkaloids produced by Penicillium species. While sharing a common biosynthetic origin and a complex core structure, a subtle stereochemical divergence and an additional methyl group bestow upon them distinct functional profiles. Understanding these differences is paramount for researchers aiming to exploit their therapeutic potential, from antimicrobial to anticancer applications.

Structural Dissection: A Story of a Methyl Group and a Bond

Oxaline and meleagrin are both derived from the amino acids L-tryptophan and L-histidine and are characterized by a complex triazaspirocyclic skeleton.[1][2] The core of their relationship lies in their biosynthesis; meleagrin is the direct precursor to oxaline.[3] The transformation is deceptively simple: the methylation of a hydroxyl group on meleagrin gives rise to oxaline.[3][4]

Specifically, meleagrin is the 9-O-demethyl derivative of oxaline.[4][5] The final step in oxaline's biosynthesis is catalyzed by the methyltransferase enzyme OxaC, which transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxylamine oxygen on meleagrin.[6][7] This seemingly minor addition has significant implications for the molecule's chemical properties and, consequently, its biological interactions.

FeatureMeleagrinOxaline
Chemical Formula C23H23N5O4C24H25N5O4
Molar Mass 433.468 g/mol 447.495 g/mol
Key Structural Difference Contains a hydroxyl group at the C9 position.Contains a methoxy group at the C9 position (O-methylated meleagrin).[3]
Precursor Relationship Is the direct biosynthetic precursor to oxaline.[6][7]Is the final product of the biosynthetic pathway, formed by the methylation of meleagrin.[8]

The Biosynthetic Fork in the Road

The journey from simple amino acids to these complex alkaloids is a testament to the efficiency of fungal biosynthetic gene clusters. In Penicillium chrysogenum and Penicillium oxalicum, a set of co-regulated genes orchestrates this multi-step process.[1][7]

The pathway begins with the condensation of L-histidine and L-tryptophan by a non-ribosomal peptide synthetase (NRPS) called RoqA, forming a diketopiperazine.[1][9] A series of enzymatic reactions, including prenylation and oxidative rearrangements, leads to the key intermediate, roquefortine C.[1][9] From roquefortine C, the path continues through glandicoline A and B.[9]

The crucial divergence occurs at glandicoline B. The enzyme OxaG (or its homolog RoqN) catalyzes a hydroxylamine O-methylation to produce meleagrin.[6][7][10] In strains that produce oxaline, such as P. oxalicum, a second unique methyltransferase, OxaC, performs the final methylation, converting meleagrin into oxaline.[6][7] This final enzymatic step is the definitive event separating the two molecules.

Caption: Simplified biosynthetic pathway of oxaline and meleagrin.

Functional Showdown: Cytotoxicity and Antimicrobial Activity

While structurally similar, oxaline and meleagrin exhibit distinct biological activities, a direct consequence of their chemical differences. Their primary reported functions are in the realms of anticancer and antimicrobial activities.[7][8]

Anticancer and Cytotoxic Effects

Both compounds have demonstrated cytotoxic effects against various cancer cell lines, but their mechanisms and potencies can differ.

  • Oxaline : The anticancer activity of oxaline is primarily attributed to its ability to inhibit tubulin polymerization.[11][12] This disruption of the microtubule network leads to cell cycle arrest in the M phase, ultimately inducing apoptosis.[11][12]

  • Meleagrin : Meleagrin also shows significant cytotoxicity. Studies have reported its activity against human breast cancer cells, human cervix carcinoma cells (KB-3-1), and human leukemia cell lines.[13][14] For instance, it has been identified as a novel inhibitor of the c-Met kinase, which is implicated in metastatic breast cancer.[13]

Quantitative data highlights the potent nature of these molecules, although direct, side-by-side comparisons across multiple studies are challenging due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundCell LineIC₅₀ (µM)Reference
Meleagrin HepG2 (Liver Carcinoma)1.82[15]
MCF-7 (Breast Adenocarcinoma)4.94[15]
HCT-116 (Colon Carcinoma)5.7[15]
KB-3-1 (Cervix Carcinoma)3.07[13][14]
KB-V1 (Multidrug-Resistant Cervix Carcinoma)6.07[13][14]
Oxaline HepG2 (Liver Carcinoma)Data not consistently available in searched literature
A549 (Lung Carcinoma)Data not consistently available in searched literature
K562 (Leukemia)Data not consistently available in searched literature

Note: IC₅₀ values can vary based on cell line, exposure time, and assay methodology.[16]

Antimicrobial Activity

Meleagrin has been more extensively studied for its antimicrobial properties.

  • Meleagrin : It is recognized as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis.[17][18][19] This makes it a promising candidate for developing new agents against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[17] Interestingly, studies suggest that meleagrin has at least one additional mode of action beyond FabI inhibition, which could help circumvent the development of resistance.[17][19] It has also shown potent activity against S. aureus biofilm formation.[13][14]

  • Oxaline : While oxaline is expected to have antimicrobial properties, detailed studies focusing on its specific antibacterial mechanisms and spectrum are less prevalent in the currently available literature compared to meleagrin.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To quantify and compare the cytotoxic effects of compounds like oxaline and meleagrin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable method.[16] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, SKOV-3) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare stock solutions of oxaline and meleagrin in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1.0 to 100.0 µg/mL).[20]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Oxaline and meleagrin provide a classic example of how minor structural modifications can fine-tune biological activity. Meleagrin, the precursor, has emerged as a potent antimicrobial agent with a unique dual-action mechanism against bacteria and a notable c-Met inhibitor in cancer.[13][17] Oxaline, its methylated successor, functions as a classic cytotoxic agent by disrupting the fundamental cellular machinery of tubulin polymerization.[11]

For drug development professionals, this comparison underscores several key points:

  • Structure-Activity Relationship (SAR): The addition of a single methyl group shifts the primary mechanism of action from enzyme inhibition (FabI, c-Met) to disruption of protein-protein interactions (tubulin polymerization). This provides a valuable scaffold for further synthetic modifications to enhance potency and selectivity.

  • Therapeutic Potential: Meleagrin's profile suggests its utility in combating both infectious diseases and specific types of cancer. Oxaline's mechanism aligns it with other microtubule-targeting agents used in chemotherapy.

  • Biosynthetic Engineering: Understanding the distinct roles of the methyltransferase enzymes OxaG and OxaC opens avenues for synthetic biology approaches.[6][7] By manipulating these enzymes, it may be possible to generate novel derivatives with improved therapeutic indices.

Future research should focus on obtaining direct, parallel comparisons of the bioactivities of oxaline and meleagrin under identical experimental conditions. Elucidating the full spectrum of their targets and exploring synergistic combinations with other therapeutic agents will be crucial steps in translating these fascinating fungal alkaloids from the laboratory to the clinic.

References

  • BenchChem. The Meleagrin Gene Cluster in Penicillium chrysogenum: A Technical Guide for Researchers and Drug Development Professionals.
  • Newmister, S. A., et al. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. Organic & Biomolecular Chemistry.
  • Newmister, S. A., et al. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. PMC.
  • Hamed, A., et al. (2020). Meleagrin from marine fungus Emericella dentata Nq45: crystal structure and diverse biological activity studies. Taylor & Francis Online.
  • ResearchGate. (n.d.). Biosynthetic pathways of roquefortine C (boxed). The meleagrin pathway...
  • MedchemExpress.com. (n.d.). Oxaline | Fungal Alkaloid.
  • Hamed, A., et al. (2021). Meleagrin from marine fungus Emericella dentata Nq45: crystal structure and diverse biological activity studies. PubMed.
  • ResearchGate. (n.d.). Biosynthetic pathway of meleagrins D and E.
  • ResearchGate. (n.d.). Cytotoxicities of meleagrin and oxaline (IC 50 , µM).
  • Hamed, A., et al. (2020). Meleagrin – Knowledge and References. Taylor & Francis.
  • Ji, C. J., et al. (2013). Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action. PMC.
  • ResearchGate. (n.d.). Meleagrin (1) and its chemically prepared derivatives.
  • Newmister, S. A., et al. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ali, H., et al. (2013). A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum. PMC.
  • Ji, C. J., et al. (2013). Meleagrin, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action. PubMed.
  • Ji, C. J., et al. (2013). Meleagrin, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action. PLOS ONE.
  • Kawai, K., et al. (1984). Studies on Fungal Products. VII. The Structures of Meleagrin and 9-O-p-Bromobenzoylmeleagrin. J-Stage.
  • El-Sawy, E. R., et al. (n.d.). A Literature Review of Meleagrins. ResearchGate.
  • Koizumi, Y., et al. (2004). Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization. ResearchGate.
  • Wang, P., et al. (2022). Late-stage cascade of oxidation reactions during the biosynthesis of oxalicine B in Penicillium oxalicum. PMC.
  • ResearchGate. (n.d.). Undescribed meleagrin alkaloids from the endophytic fungus Penicillium commune.
  • Wikipedia. (n.d.). Oxaline.
  • Newmister, S. A., et al. (2018). Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway. PubMed.
  • Wikipedia. (n.d.). Meleagrin.
  • ResearchGate. (n.d.). Alkaloid (Meleagrine and Chrysogine) from Endophytic Fungi (Penicillium sp.) of Annona squamosa L. | Request PDF.
  • Oleszek, W., et al. (n.d.). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. PMC.
  • BenchChem. (2025). A Comparative Analysis of the Cytotoxic Effects of Ajmalicine and Other Indole Alkaloids.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Oxaline

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship In the fast-paced world of drug discovery and development, the compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

In the fast-paced world of drug discovery and development, the compounds we work with are merely tools to unlock new therapeutic possibilities. However, our responsibility extends beyond their application in our experiments. The safe and environmentally conscious disposal of these chemicals is a critical aspect of our work that underscores our commitment to a sustainable and safe research ecosystem. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for Oxaline, a fungal alkaloid with potent biological activity. Our goal is to empower you with the knowledge to not only handle this compound safely during your research but also to ensure its disposal protects you, your colleagues, and the environment.

Understanding Oxaline: A Profile of a Potent Alkaloid

Oxaline is a fungal alkaloid naturally produced by Penicillium oxalicum.[1] It has garnered significant interest in the scientific community for its biological activity as an inhibitor of tubulin polymerization, which leads to cell cycle arrest in the M phase.[2] This mechanism of action gives Oxaline its antineoplastic properties, making it a valuable compound in cancer research.[3]

However, the very properties that make Oxaline a potent research tool also necessitate a rigorous and informed approach to its disposal. As a cytotoxic agent, any waste contaminated with Oxaline must be considered hazardous.[1][4]

Chemical and Physical Properties of Oxaline

PropertyValueSource
Chemical Formula C₂₄H₂₅N₅O₄[3]
Molecular Weight 447.5 g/mol [3]
CAS Number 55623-37-5
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[1]

A critical point of consideration is the conflicting information available regarding Oxaline's hazard classification. While its biological activity strongly indicates a cytotoxic hazard, at least one commercially available Safety Data Sheet (SDS) classifies the substance as not hazardous according to the Globally Harmonized System (GHS).[5][6] In such instances, the principle of precaution must prevail. The known biological effects of a compound should always be the primary guide for handling and disposal procedures. Therefore, this guide will treat Oxaline as a hazardous cytotoxic compound.

The Regulatory Landscape: Adherence to EPA and OSHA Guidelines

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8] For academic and research laboratories, specific regulations such as 40 CFR Part 262, Subpart K, provide guidance on managing hazardous waste.[9][10]

Given Oxaline's cytotoxic nature, it falls under the category of hazardous drugs, which includes antineoplastic agents.[11] OSHA provides specific guidelines for handling and disposing of these materials to minimize occupational exposure.[8]

Core Directive: A Step-by-Step Guide to Oxaline Disposal

The following procedures are designed to provide a clear, logical, and safe pathway for the disposal of Oxaline and any materials contaminated with it.

Part 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is the cornerstone of safe disposal.

Step 1: Designate a Hazardous Waste Accumulation Area Within your laboratory, designate a specific, clearly marked area for the accumulation of Oxaline waste. This area should be away from general lab traffic and have secondary containment to prevent the spread of spills.

Step 2: Use Designated, Labeled Waste Containers All waste contaminated with Oxaline must be collected in containers that are:

  • Clearly Labeled: The container must be marked with the words "Hazardous Waste" and a description of the contents (e.g., "Oxaline Waste," "Cytotoxic Waste").[4]

  • Leak-Proof and Puncture-Resistant: For solid waste, use a rigid, leak-proof container with a secure lid. For liquid waste, use a compatible, non-reactive, screw-cap container.

  • Color-Coded: While regulations may vary by institution, it is best practice to use a designated color, often yellow or red, for cytotoxic waste containers.[1][12]

Step 3: Categorize Your Oxaline Waste

  • Solid Waste: This includes contaminated personal protective equipment (PPE), absorbent pads, pipette tips, vials, and any other solid materials that have come into contact with Oxaline.

  • Liquid Waste: This includes unused Oxaline solutions, solvents used to dissolve Oxaline, and any other liquid mixtures containing the compound.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with Oxaline must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1]

Part 2: Chemical Inactivation (When Feasible and Appropriate)

While there is no universally accepted, single method for the chemical deactivation of all cytotoxic agents, some general principles can be applied to reduce the hazard of Oxaline waste before final disposal.[13] Oxidation has been suggested as a method for degrading some cytotoxic compounds.[14] However, without specific data on the reaction of Oxaline with oxidizing agents, this should be approached with extreme caution and only by trained personnel.

Important Note: Chemical inactivation should not be considered a substitute for proper hazardous waste disposal. It is a pre-treatment step to reduce the hazard level of the waste.

A potential, though unverified, method for the degradation of indole alkaloids involves strong oxidizing agents. Given the indole core of Oxaline, this is a theoretical possibility.

Experimental Protocol: Oxidative Degradation (For consideration by trained professionals only)

  • Work in a certified chemical fume hood.

  • Don appropriate PPE , including double chemotherapy-tested nitrile gloves, a disposable gown, and safety goggles with a face shield.[15]

  • For liquid Oxaline waste in an organic solvent, carefully add a solution of a strong oxidizing agent (e.g., potassium permanganate in a suitable solvent) dropwise with stirring.

  • Monitor the reaction for any signs of gas evolution, heat generation, or color change.

  • Allow the reaction to proceed to completion.

  • The resulting solution must still be disposed of as hazardous waste.

Causality: The rationale behind this theoretical approach is that the indole ring system of Oxaline is susceptible to oxidation, which could break open the ring and render the molecule biologically inactive. However, the efficacy and safety of this specific reaction for Oxaline have not been established in the available literature.

Part 3: Final Disposal

The ultimate disposal of Oxaline waste must be conducted in compliance with all federal, state, and local regulations.

Recommended Disposal Method: Incineration

High-temperature incineration is the most effective and recommended method for the destruction of cytotoxic and antineoplastic waste.[1][8] This process ensures the complete destruction of the hazardous compounds.

Step-by-Step Final Disposal Procedure:

  • Package the Waste for Transport: Ensure all waste containers are securely sealed and properly labeled.

  • Arrange for Pickup by a Licensed Hazardous Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have procedures in place for the collection and disposal of hazardous chemical waste.

  • Complete all Necessary Paperwork: This includes a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

  • Do NOT Dispose of Oxaline Waste via an Autoclave or Down the Drain: Autoclaving can aerosolize hazardous chemicals, and drain disposal is prohibited for hazardous waste.[8]

Visualizing the Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of Oxaline waste.

Oxaline_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_pretreatment Pre-Treatment (Optional & Advanced) cluster_disposal Final Disposal start Oxaline Waste Generated solid Solid Waste (PPE, vials, etc.) start->solid liquid Liquid Waste (solutions, solvents) start->liquid sharps Sharps Waste (needles, etc.) start->sharps solid_container Labeled, Leak-Proof Solid Waste Container solid->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container sharps_container Labeled, Puncture-Resistant Sharps Container sharps->sharps_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup inactivation Chemical Inactivation (by trained personnel) liquid_container->inactivation Consider if feasible liquid_container->ehs_pickup sharps_container->ehs_pickup inactivation->liquid_container documentation Complete Waste Manifest ehs_pickup->documentation incineration High-Temperature Incineration documentation->incineration caption Figure 1: Oxaline Waste Disposal Workflow

Caption: Figure 1: Oxaline Waste Disposal Workflow

Personal Protective Equipment (PPE): Your First Line of Defense

Given that Oxaline is a fungal alkaloid with cytotoxic properties, a comprehensive PPE strategy is essential to prevent exposure.[15]

Recommended PPE for Handling Oxaline

PPE ComponentSpecificationRationale
Gloves Double-gloved with chemotherapy-tested nitrile gloves.Provides a robust barrier against skin contact.[13]
Gown Disposable, solid-front gown with back closure, made of a non-absorbent material.Protects clothing and skin from splashes and contamination.[15]
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes to the eyes and face.[15]
Respiratory Protection A NIOSH-approved N95 or higher respirator should be worn when handling the solid form of Oxaline to prevent inhalation of powder.Minimizes the risk of inhaling aerosolized particles.[15][16]

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill management plan is crucial.

Spill Kit Contents:

  • Appropriate PPE (as listed above)

  • Absorbent pads

  • Designated hazardous waste bags

  • Scoop and dustpan (for solid spills)

  • Warning signs to cordon off the area

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE.

  • Contain the Spill:

    • For liquid spills: Cover with absorbent pads, working from the outside in.

    • For solid spills: Gently cover with a damp absorbent pad to prevent the powder from becoming airborne.

  • Clean the Area: Once the spill is absorbed, clean the area with a detergent solution, followed by a rinse with water.

  • Dispose of all cleanup materials as hazardous waste.

Conclusion: A Culture of Safety

The proper disposal of Oxaline is not merely a procedural task; it is a reflection of our commitment to safety, scientific integrity, and environmental responsibility. By understanding the nature of this potent compound, adhering to established guidelines, and implementing the step-by-step procedures outlined in this guide, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Safety & Risk Services. (2021, September 15). Receiving, Storage and Transport of Cytotoxic Substances. Retrieved from [a relevant institutional or governmental safety website]
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • PubChem. Oxaline. National Center for Biotechnology Information.
  • PubMed. Hazardous waste disposal and the clinical laboratory.
  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [a valid Daniels Health or similar industry resource URL]
  • American Chemical Society. Regulation of Laboratory Waste.
  • PMC. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents.
  • Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [a valid Daniels Health or similar industry resource URL]
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Resco Products. Oxaline H Safety Data Sheet.
  • American Mushroom Institute. OXINE SAFETY DATA SHEET.
  • GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [a valid GERPAC or similar pharmaceutical society URL]
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PMC. Safe handling of cytotoxics: guideline recommendations.
  • PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • SciSpace. Microbial Degradation of Indole and Its Derivatives. Retrieved from [a valid SciSpace or similar journal URL]
  • Cal/OSHA. (2015, October 13). Draft discussion as of October 13, 2015.
  • Medical Waste Experts. (2025, November 17). The Complete Guide to Trace Chemo Disposal in California (2025 Update). Retrieved from [a valid medical waste disposal company URL]
  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. Retrieved from [Link]

  • ATCC. Penicillium oxalicum Currie et Thom.
  • BenchChem. How to reduce the toxicity of Tubulin inhibitor 26 in animal studies. Retrieved from [a valid BenchChem or similar life science company URL]
  • Oregon OSHA. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
  • Occupational Safety and Health Administration. Fungi Hazards and Flood Cleanup. Retrieved from [Link]

  • ResearchGate. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Sigma-Aldrich. Safety Data Sheet.
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  • PMC. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
  • MDPI. (2020, April 4). Metabolic Capability of Penicillium oxalicum to Transform High Concentrations of Anti-Inflammatory and Analgesic Drugs.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Oxaliplatin

Disclaimer: The following guide has been developed for Oxaliplatin , a platinum-based antineoplastic agent. The term "Oxaline" did not yield a specific, hazardous chemical in our search.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guide has been developed for Oxaliplatin , a platinum-based antineoplastic agent. The term "Oxaline" did not yield a specific, hazardous chemical in our search. Given the context of researchers and drug development professionals, we have proceeded with Oxaliplatin as the likely subject of inquiry. If you are working with a different substance named "Oxaline," you must consult its specific Safety Data Sheet (SDS) for accurate handling information.

As a Senior Application Scientist, my priority is to ensure that cutting-edge research is conducted with the highest standards of safety. Handling potent compounds like Oxaliplatin, a cytotoxic drug, demands a rigorous and well-understood personal protective equipment (PPE) protocol. This guide is designed to provide you with the essential, immediate safety and logistical information needed for handling Oxaliplatin, grounded in established safety standards and practical, field-proven insights.

The "Why": Understanding the Hazards of Oxaliplatin

Oxaliplatin is classified as a hazardous drug due to its toxicity.[1] Its mechanism of action, which involves inhibiting DNA replication in cancer cells, also poses a risk to healthy cells.[2] Occupational exposure can lead to a range of health effects, from skin irritation and allergic reactions to more severe issues such as genetic defects and harm to an unborn child.[3][4][5] Therefore, the primary goal of our PPE protocol is to create a comprehensive barrier that prevents dermal, inhalational, and ocular exposure.

Core Principles of PPE for Oxaliplatin

When handling Oxaliplatin, particularly in its powdered form, a multi-layered approach to PPE is crucial. This is not just about wearing gloves; it's about creating a system that protects you from initial preparation to final disposal. The guidelines established by USP <800> for handling hazardous drugs provide a robust framework for our recommendations.[6][7][8]

Engineering and Administrative Controls: Your First Line of Defense

Before we even consider PPE, it's essential to have the proper engineering and administrative controls in place.

  • Engineering Controls : Oxaliplatin powder should always be handled in a chemical fume hood.[4] For solutions, a chemical fume hood or a Class II, B2 Biosafety Cabinet (especially if aerosolization is a risk) is necessary.[4][9]

  • Administrative Controls : Access to areas where Oxaliplatin is handled should be restricted. All personnel must receive specific training on the hazards of Oxaliplatin and the proper procedures for handling and disposal.[10][11]

PPE Requirements for Handling Oxaliplatin

The following table outlines the minimum PPE requirements for various tasks involving Oxaliplatin.

TaskGlovesGownEye/Face ProtectionRespiratory ProtectionOther
Handling Powder (e.g., weighing, reconstitution) Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978)[8][9]Disposable, impervious gown (polyethylene-coated polypropylene) with a closed back and long sleeves[6][8]Tightly fitting safety goggles with side-shields and a full-face shield[6][12]NIOSH-certified N95 or higher respirator[4][8]Head, hair, and two pairs of shoe covers[8]
Handling Solutions (e.g., dilutions, cell culture) Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978)[8][9]Disposable, impervious gown (polyethylene-coated polypropylene) with a closed back and long sleeves[6][8]Tightly fitting safety goggles with side-shields[4][12]Not required if handled in a proper engineering control (e.g., fume hood)Two pairs of shoe covers[8]
Spill Cleanup Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978)Disposable, impervious gownTightly fitting safety goggles and a full-face shieldN95 respirator or higher, depending on spill size and volatility[10]Two pairs of shoe covers
Waste Disposal Two pairs of chemotherapy-tested nitrile glovesDisposable, impervious gownSafety glasses with side-shieldsNot typically requiredTwo pairs of shoe covers

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Shoe Covers : Don two pairs of shoe covers before entering the designated hazardous drug handling area.[8]

  • Hair and Head Covers : Securely cover all hair.

  • Goggles and Face Shield : Put on your eye and face protection.

  • Respirator : If required, perform a fit check for your N95 respirator.

  • Gown : Wear a disposable, impervious gown that closes in the back.[6][8]

  • Gloves : Don your first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the cuffs of the gown.[13]

Doffing (Taking Off) PPE
  • Outer Gloves : Remove the outer pair of gloves, turning them inside out as you do.

  • Gown : Untie the gown and pull it away from your body, turning it inside out as you remove it.

  • Inner Gloves : Remove the inner pair of gloves.

  • Exit the immediate work area.

  • Face Shield and Goggles : Remove your face and eye protection.

  • Respirator : Remove your respirator.

  • Shoe Covers : Remove your shoe covers.

  • Wash Hands Thoroughly : Wash your hands with soap and water immediately after removing all PPE.[5][12]

Operational and Disposal Plans

Spill Management

In the event of a spill, immediately alert others in the area. Only trained personnel with proper PPE should clean up spills.[10] Use a commercially available chemotherapy spill kit and follow the manufacturer's instructions. All materials used for cleanup must be disposed of as hazardous waste.[14]

Waste Disposal

All disposable PPE worn when handling Oxaliplatin is considered contaminated and must be disposed of as hazardous waste.[14] This includes gloves, gowns, shoe covers, and any other disposable items that may have come into contact with the drug. Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container for incineration.[4][15]

Visual Workflow for Handling Oxaliplatin

The following diagram illustrates the key decision points and workflow for safely handling Oxaliplatin.

Oxaliplatin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task (Powder or Liquid?) Select_PPE Select Appropriate PPE (Refer to Table) Assess_Task->Select_PPE Determine Hazard Level Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE Use_Eng_Control Use Engineering Control (Fume Hood / BSC) Don_PPE->Use_Eng_Control Perform_Task Perform Task (Weighing, Diluting, etc.) Use_Eng_Control->Perform_Task Segregate_Waste Segregate Hazardous Waste (Sharps, PPE, Consumables) Perform_Task->Segregate_Waste Doff_PPE Doff PPE (Correct Sequence) Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of Oxaliplatin.

References

  • Oxaliplatin Injection - SAFETY DATA SHEET. (2015). Available from: [Link]

  • USP 800 Personal Protective Equipment Compliance - Cleanroom Connection. Available from: [Link]

  • Chemical Safety Practices Recommendations Oxaliplatin. NCI at Frederick. Available from: [Link]

  • Safety Data Sheet: Oxaliplatin - Carl ROTH. Available from: [Link]

  • USP800 Personal Protective Equipment - Daniels Health. Available from: [Link]

  • USP 800 Minimum PPE Requirements For Sterile Compounding. IVCOMPOUNDINGTRAINING.COM. Available from: [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS - Halyard Health. Available from: [Link]

  • Safe Handling of Hazardous Drugs - USP<800> - EPCC. Available from: [Link]

  • Oxaliplatin MSDS - Getwell Oncology. Available from: [Link]

  • Oxaliplatin - Szabo-Scandic. Available from: [Link]

  • Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025). Available from: [Link]

  • Preventing occupational exposure to cytotoxic and other hazardous drugs - European Biosafety Network. (2005). Available from: [Link]

  • Safe handling of cytotoxic drugs and related waste: Development of a self-assessment tool adapted to resource-constraint settings - Pharm-Ed. Available from: [Link]

  • Platinum drugs-related safety profile: The latest five-year analysis from FDA adverse event reporting system data - PMC. Available from: [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings - CDC. Available from: [Link]

  • Safe handling of chemotherapy medicines - CCLG. (2026). Available from: [Link]

  • SOP for use of cytotoxic agents in Research. Available from: [Link]

  • Safe handling of cytotoxic drugs in the workplace - HSE. (2026). Available from: [Link]

  • Guide for handling cytotoxic drugs and related wast - WorkSafe QLD. (2017). Available from: [Link]

  • Drug waste minimisation and cost-containment in Medical Oncology: Two-year results of a feasibility study - PMC. Available from: [Link]

  • Safe handling of hazardous chemotherapy drugs in limited-resource settings - CDC Stacks. Available from: [Link]

  • Standard-B4-Waste-Management.doc - NHS Dorset. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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